molecular formula C20H33N3O5 B562418 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate CAS No. 1076198-39-4

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Cat. No.: B562418
CAS No.: 1076198-39-4
M. Wt: 395.5 g/mol
InChI Key: NBTFCGXTQDBNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, also known as this compound, is a useful research compound. Its molecular formula is C20H33N3O5 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTFCGXTQDBNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652624
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-39-4
Record name 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent integral to the fields of proteomics, drug delivery, and molecular biology. Its unique architecture, featuring a thiol-reactive maleimide group at one end and a latent carbonyl-reactive hydrazide at the other (protected as a t-butyl carbazate), enables the sequential and specific conjugation of diverse biomolecules. The long undecane spacer arm provides spatial separation between conjugated molecules, minimizing steric hindrance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile linker, complete with detailed experimental protocols and safety information.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1076198-39-4[1]
Molecular Formula C₂₀H₃₃N₃O₅[1]
Molecular Weight 395.49 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF
Melting Point Not reported
Boiling Point Not reported

Synthesis Protocol

The synthesis of this compound involves a two-step process starting from 11-aminoundecanoic acid.

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 11-Maleimidoundecanoic Acid cluster_1 Step 2: Coupling with tert-Butyl Carbazate 11-Aminoundecanoic_Acid 11-Aminoundecanoic Acid Reaction1 Reaction in Water 11-Aminoundecanoic_Acid->Reaction1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction1 11-Maleimidoundecanoic_Acid 11-Maleimidoundecanoic Acid Reaction1->11-Maleimidoundecanoic_Acid 11-Maleimidoundecanoic_Acid_2 11-Maleimidoundecanoic Acid Activation Carboxylic Acid Activation 11-Maleimidoundecanoic_Acid_2->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Coupling Amidation Activation->Coupling tert-Butyl_Carbazate tert-Butyl Carbazate tert-Butyl_Carbazate->Coupling Final_Product This compound Coupling->Final_Product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(10-Carboxydecyl)maleimide (11-Maleimidoundecanoic Acid)

This procedure is adapted from a known method for synthesizing N-substituted maleimides from amino acids.

Materials:

  • 11-aminoundecanoic acid

  • Maleic anhydride

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 11-aminoundecanoic acid in water.

  • Add maleic anhydride to the solution and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, N-maleonyl-11-aminoundecanoic acid, may precipitate out of the solution or can be extracted with an organic solvent after acidification.

  • The collected product is then subjected to a dehydration step, often by heating with a dehydrating agent (e.g., acetic anhydride) or by azeotropic distillation to form the maleimide ring.

  • The final product, 11-maleimidoundecanoic acid, is purified by recrystallization or column chromatography.

Step 2: Coupling of 11-Maleimidoundecanoic Acid with tert-Butyl Carbazate

This step involves the activation of the carboxylic acid group of 11-maleimidoundecanoic acid, followed by amidation with tert-butyl carbazate.

Materials:

  • 11-Maleimidoundecanoic acid

  • tert-Butyl carbazate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 11-maleimidoundecanoic acid in anhydrous DMF or DCM in a clean, dry flask.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester. The activation is most efficient at a pH of 4.5-6.0.[1]

  • In a separate flask, dissolve tert-butyl carbazate (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of tert-butyl carbazate to the activated 11-maleimidoundecanoic acid solution.

  • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocols for Bioconjugation

This heterobifunctional linker enables a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Second, the Boc protecting group is removed from the carbazate to reveal a hydrazide, which can then be reacted with a carbonyl-containing molecule.

Logical Workflow for Two-Step Bioconjugation

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Hydrazone Formation Linker This compound Reaction1 Michael Addition (pH 6.5-7.5) Linker->Reaction1 Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Thiol_Molecule->Reaction1 Intermediate Thioether-linked Intermediate Reaction1->Intermediate Intermediate_2 Thioether-linked Intermediate Deprotection Boc Deprotection Intermediate_2->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Hydrazide_Intermediate Hydrazide-functionalized Intermediate Deprotection->Hydrazide_Intermediate Reaction2 Hydrazone Ligation (pH 4.5-5.5) Hydrazide_Intermediate->Reaction2 Carbonyl_Molecule Carbonyl-containing Molecule (e.g., Oxidized Glycoprotein) Carbonyl_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Two-step bioconjugation workflow using the heterobifunctional linker.

Protocol 1: Conjugation to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)

  • This compound

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, with 1-2 mM EDTA

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent using a desalting column.

  • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.

  • Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle agitation.

  • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • The resulting protein-linker conjugate is now ready for the next step.

Protocol 2: Deprotection of the Boc Group and Conjugation to a Carbonyl-Containing Molecule

Materials:

  • Protein-linker conjugate from Protocol 1

  • Carbonyl-containing molecule (e.g., an aldehyde-modified drug or an oxidized glycoprotein)

  • Trifluoroacetic acid (TFA)

  • Reaction buffer: 0.1 M Sodium acetate, pH 4.5-5.5

  • Desalting column or dialysis equipment

Procedure:

  • To deprotect the Boc group, treat the protein-linker conjugate with a solution of TFA in a suitable solvent (e.g., 25-50% TFA in DCM) for 1-4 hours at 0°C to room temperature. For proteins, milder acidic conditions that do not lead to denaturation must be optimized. Alternatively, for some applications, the deprotection can be performed on the linker prior to protein conjugation, followed by purification.

  • After deprotection, the resulting hydrazide-functionalized protein is purified using a desalting column or dialysis to remove TFA and by-products, exchanging the buffer to the reaction buffer (pH 4.5-5.5).

  • Dissolve the carbonyl-containing molecule in the reaction buffer (with a minimal amount of a co-solvent like DMSO if necessary).

  • Add the carbonyl-containing molecule to the hydrazide-functionalized protein solution. A 10-50 fold molar excess of the carbonyl compound is often used.

  • Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purify the final bioconjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules.

Safety and Handling

  • Maleimides: Can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • Carbazates: Some carbazates are considered hazardous. tert-Butyl carbazate is a flammable solid and can be harmful if swallowed or in contact with skin.

  • General Precautions:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid creating dust.

    • Store in a tightly sealed container in a cool, dry place.

Applications

The unique properties of this compound make it suitable for a variety of applications in life science research and development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing a carbonyl group) to a monoclonal antibody (via a cysteine residue) for targeted cancer therapy.

  • Protein-Protein Conjugation: Two different proteins can be linked together, one with an available thiol and the other with an accessible carbonyl group (e.g., on an oxidized carbohydrate moiety).

  • Surface Immobilization: Proteins or other thiol-containing molecules can be immobilized onto a surface that has been functionalized with carbonyl groups.

  • Preparation of Probes and Sensors: Fluorescent dyes or other reporter molecules with a carbonyl group can be attached to thiol-containing biomolecules.

Conclusion

This compound is a valuable tool for researchers requiring precise control over bioconjugation. Its heterobifunctional nature, combined with a long spacer arm, allows for the efficient and specific linking of a wide range of molecules. By understanding its chemical properties and following the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this crosslinker to advance their research and development goals.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for the sequential and controlled conjugation of biomolecules. Its structure features two distinct reactive moieties separated by a long 11-carbon spacer arm: a maleimide group and a tert-butyloxycarbonyl (Boc)-protected carbazate. This configuration allows for a strategic two-step ligation process, which is critical in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[]

The maleimide terminus reacts with high specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2] The other end of the linker contains a carbazate group protected by a Boc group. Upon removal of the Boc protecting group, the revealed hydrazide is reactive towards carbonyl groups (aldehydes and ketones), which can be naturally present or chemically introduced into biomolecules like glycoproteins.[3] This dual-reactivity enables precise control over the conjugation process, minimizing the formation of undesirable homodimers and leading to more homogeneous products.[3]

Core Principles and Reaction Mechanisms

The utility of this compound lies in its ability to facilitate a two-step conjugation strategy. This involves an initial stable bond formation via the maleimide group, followed by the deprotection and subsequent reaction of the carbazate group.

Step 1: Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly selective for sulfhydryl groups within a pH range of 6.5-7.5.[2] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[2]

Step 2: Boc Deprotection and Hydrazide-Carbonyl Ligation

Following the maleimide-thiol conjugation, the Boc protecting group is removed from the carbazate moiety under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the hydrazide functional group. The deprotected hydrazide can then react with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond. This reaction is most efficient in a mildly acidic environment (pH 4.5-6.0).[3]

Quantitative Data Presentation

The success of bioconjugation reactions is dependent on carefully controlled parameters. The following tables provide recommended starting conditions for the two-step conjugation process using this compound.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Reactivity with amines increases at pH > 7.5.[3]
Temperature Room Temperature (20-25°C)Generally sufficient for efficient conjugation.
Reaction Time 1 - 4 hoursTypically allows for high conjugation efficiency.[3]
Molar Ratio (Maleimide:Thiol) 10-20:1 (for proteins)An excess of the maleimide reagent drives the reaction to completion.[3]
Buffer Composition Phosphate, HEPES, Tris (Thiol-free)Avoid buffers containing competing thiols (e.g., DTT).

Table 2: Conditions for Boc Deprotection

ParameterRecommended Value/RangeNotes
Reagent Trifluoroacetic acid (TFA)A strong acid is required to cleave the Boc group.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Concentration of TFA 20-50% in DCMThe concentration can be optimized for specific substrates.
Reaction Time 30 - 60 minutesReaction progress can be monitored by LC-MS.
Temperature Room Temperature (20-25°C)Mild conditions are generally sufficient.

Table 3: Reaction Conditions for Hydrazide-Carbonyl Conjugation

ParameterRecommended Value/RangeNotes
pH 4.5 - 6.0Mildly acidic conditions catalyze hydrazone bond formation.[3]
Temperature Room Temperature (20-25°C)Longer reaction times may be required compared to maleimide-thiol conjugation.
Reaction Time 2 - 24 hoursReaction kinetics can be slower.[3]
Molar Ratio (Hydrazide:Carbonyl) 10-50:1A significant excess of hydrazide is often used to drive the reaction.[3]
Buffer Composition Acetate, MESAmine-free buffers are recommended to avoid side reactions.
Catalyst (Optional) Aniline (10-100 mM)Can significantly increase the rate of hydrazone formation.[4]

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation. Optimization for specific molecules is recommended.

Protocol 1: Preparation of a Thiol-Containing Protein

For proteins with existing free cysteines, this step may not be necessary. If cysteine residues are present as disulfide bonds, they must be reduced.

  • Dissolve the protein (e.g., an antibody) in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).

  • Add a reducing agent , such as Tris(2-carboxyethyl)phosphine (TCEP), at a 10-fold molar excess over the protein.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Remove the excess reducing agent immediately using a desalting column pre-equilibrated with the reaction buffer.

Protocol 2: Maleimide-Thiol Conjugation
  • Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the crosslinker solution to the solution of the thiol-containing protein to achieve a 10- to 20-fold molar excess of the maleimide. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

  • Purify the resulting conjugate to remove excess crosslinker using a desalting column or dialysis.

Protocol 3: Boc Deprotection
  • Lyophilize the maleimide-protein conjugate to remove the aqueous buffer.

  • Resuspend the lyophilized conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).

  • Incubate at room temperature for 30-60 minutes.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Protocol 4: Preparation of an Aldehyde-Containing Biomolecule (Example: Glycoprotein Oxidation)
  • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

  • Incubate the reaction in the dark for 15-30 minutes at room temperature.

  • Quench the reaction by adding glycerol.

  • Remove excess periodate and byproducts using a desalting column equilibrated with a hydrazide-carbonyl coupling buffer (e.g., 0.1 M sodium acetate, pH 5.0).

Protocol 5: Hydrazide-Carbonyl Conjugation
  • Dissolve the deprotected maleimide-protein conjugate from Protocol 3 in a suitable reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

  • Add the aldehyde-containing biomolecule from Protocol 4 to the solution of the hydrazide-activated protein. A 10- to 50-fold molar excess of the hydrazide-protein is recommended.

  • Incubate the reaction for 2-24 hours at room temperature.

  • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrazide-Carbonyl Conjugation Thiol_Protein Thiol-containing Protein Conjugation1 Maleimide-Thiol Conjugation (pH 6.5-7.5) Thiol_Protein->Conjugation1 Crosslinker 11-Maleimidoundecane-1-carbonyl -1-(t-butyl)carbazate Crosslinker->Conjugation1 Intermediate1 Boc-Protected Carbazate-Linker-Protein Conjugate Conjugation1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Purified_Intermediate1 Purified Boc-Protected Conjugate Purification1->Purified_Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Purified_Intermediate1->Deprotection Intermediate2 Hydrazide-Linker-Protein Conjugate Deprotection->Intermediate2 Intermediate2_ref Hydrazide-Linker-Protein Conjugate Carbonyl_Molecule Carbonyl-containing Biomolecule Conjugation2 Hydrazide-Carbonyl Ligation (pH 4.5-6.0) Carbonyl_Molecule->Conjugation2 Final_Conjugate Final Bioconjugate Conjugation2->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2 Intermediate2_ref->Conjugation2

Caption: A generalized workflow for a two-step bioconjugation process.

Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Mechanism of Action

While this crosslinker is a tool for synthesis and not directly involved in signaling, it is instrumental in creating therapeutics like ADCs that interact with signaling pathways. The following diagram illustrates the general mechanism of an ADC.

ADC_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-specific Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release 3. Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Apoptosis 4. Apoptosis (Cell Death) Drug->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

In-Depth Technical Guide: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1076198-39-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent.[1][2][3] This classification indicates that the molecule possesses two different reactive groups, allowing for the sequential conjugation of different types of molecules. Its structure consists of a maleimide group at one end of an eleven-carbon aliphatic chain and a Boc-protected hydrazine group at the other. This architecture makes it a valuable tool in bioconjugation and proteomics research.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 1076198-39-4[1][2][3]
Molecular Formula C₂₀H₃₃N₃O₅[1][3]
Molecular Weight 395.49 g/mol [1][3]

Note: Detailed experimental data such as NMR, Mass Spectrometry, and purity analysis are not publicly available in the searched scientific literature. This information is typically found on the Certificate of Analysis provided by the supplier.

Mechanism of Action and Application Workflow

The utility of this compound lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner.

Step 1: Maleimide-Thiol Conjugation

The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Experimental Workflow: Maleimide-Thiol Conjugation

Caption: Workflow for the conjugation of a thiol-containing molecule with the maleimide moiety.

Step 2: Deprotection and Hydrazine Reactivity

Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes the reactive hydrazine group.

Logical Relationship: Boc Deprotection

G Boc_Protected Boc-Protected Hydrazine Conjugate Deprotected Reactive Hydrazine Conjugate Boc_Protected->Deprotected Acidic Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Deprotected

Caption: Deprotection of the Boc group to reveal the reactive hydrazine.

Step 3: Hydrazine-Carbonyl Conjugation

The newly exposed hydrazine can then react with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond. This is particularly useful for conjugating to molecules that have been modified to contain carbonyl groups, such as glycoproteins whose sugar moieties have been oxidized.

Signaling Pathway: Heterobifunctional Crosslinking

G cluster_0 Step 1: Thiol Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Carbonyl Reaction Protein_Cys Protein 1 (with Cysteine) Conjugate_1 Protein 1-Linker-Boc-Hydrazine Protein_Cys->Conjugate_1 Thioether Bond Formation (pH 6.5-7.5) Crosslinker Maleimide-Linker-Boc-Hydrazine Boc-Protected Hydrazine Conjugate_2 Protein 1-Linker-Hydrazine Conjugate_1->Conjugate_2 Boc Removal Acid Acid (TFA) Acid->Conjugate_2 Final_Conjugate Protein 1-Linker-Protein 2 Conjugate_2->Final_Conjugate Hydrazone Bond Formation (pH 4.5-5.5) Protein_Aldehyde Molecule 2 (with Aldehyde/Ketone) Protein_Aldehyde->Final_Conjugate

Caption: Overall workflow of a two-step bioconjugation using the heterobifunctional crosslinker.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific applications of this compound are not available in peer-reviewed scientific literature. The following are generalized protocols based on the known reactivity of its functional groups. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for Protein-Protein Conjugation

Materials:

  • Protein 1 (containing a free cysteine)

  • Protein 2 (to be modified to contain a carbonyl group, e.g., a glycoprotein)

  • This compound

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

  • Conjugation Buffer B: 100 mM Sodium Acetate, pH 5.5

  • Sodium meta-periodate

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

Part A: Conjugation of Crosslinker to Protein 1

  • Dissolve Protein 1 in Conjugation Buffer A. If reducing disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes and subsequently remove TCEP using a desalting column equilibrated with Conjugation Buffer A.

  • Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.

  • Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.

  • Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer A.

Part B: Preparation of Carbonyl-containing Protein 2 (Example with Glycoprotein)

  • Dissolve glycoprotein (Protein 2) in Conjugation Buffer B.

  • Add a final concentration of 10 mM sodium meta-periodate.

  • Incubate for 30 minutes in the dark at room temperature to oxidize the sialic acid residues to aldehydes.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM.

  • Remove excess reagents using a desalting column equilibrated with Conjugation Buffer B.

Part C: Deprotection and Final Conjugation

  • Lyophilize the Boc-protected conjugate from Part A.

  • Redissolve the lyophilized powder in a solution of 50% TFA in dichloromethane.

  • Incubate for 30 minutes at room temperature.

  • Remove TFA under a stream of nitrogen and dissolve the deprotected conjugate in Conjugation Buffer B.

  • Immediately add the aldehyde-containing Protein 2 from Part B to the deprotected conjugate solution. A molar ratio of 1:1 is a good starting point.

  • Incubate for 2-4 hours at room temperature.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.

Concluding Remarks

This compound is a versatile reagent for researchers engaged in creating specific molecular linkages, particularly in the fields of antibody-drug conjugation, proteomics, and the development of diagnostic assays. The long undecane spacer arm provides good separation between the conjugated molecules, which can be advantageous in maintaining their biological activity. The orthogonal reactivity of the maleimide and hydrazine groups allows for controlled, stepwise conjugation strategies. While specific literature on this exact compound is sparse, its chemical properties are well-understood within the broader context of bioconjugation chemistry, enabling its application in a variety of experimental designs.

References

An In-depth Technical Guide to the Synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker. The synthesis is presented as a multi-step process, commencing with commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Synthetic Strategy Overview

The synthesis of the target molecule is proposed as a three-step sequence, designed for efficiency and high yield. The strategy involves the initial formation of a maleimide-functionalized carboxylic acid, which is then activated and coupled with a Boc-protected hydrazine derivative.

The overall synthetic pathway is as follows:

  • Synthesis of N-(10-carboxydecyl)maleamic acid: Reaction of 11-aminoundecanoic acid with maleic anhydride.

  • Synthesis of 11-Maleimidoundecanoic acid: Cyclodehydration of the maleamic acid intermediate.

  • Synthesis of this compound: Amide bond formation between 11-maleimidoundecanoic acid and tert-butyl carbazate via an activated N-hydroxysuccinimide (NHS) ester.

Experimental Protocols

Synthesis of Starting Material: tert-Butyl Carbazate

This protocol outlines the synthesis of tert-butyl carbazate, a key reagent in the final coupling step.

Reaction: Hydrazine hydrate is reacted with di-tert-butyl dicarbonate to yield tert-butyl carbazate.[1][2]

Procedure:

  • Dissolve hydrazine hydrate (2.26 mmol, 1.0 eq) in isopropanol (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.0 mmol, 0.44 eq) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with continuous stirring.

  • Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the desiccant and evaporate the solvent to obtain tert-butyl carbazate as a white semi-solid.

Purification: The product is typically of high purity and can be used directly in the subsequent step. If necessary, it can be purified by distillation under reduced pressure.[3]

Characterization: The structure of tert-butyl carbazate can be confirmed by spectroscopic methods.[4][5][6]

  • ¹H NMR (300 MHz, CDCl₃): δ 6.73 (s, 1H, -NH-), 3.83 (s, 2H, -NH₂), 1.46 (s, 9H, -C(CH₃)₃).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ 158.2 (C=O), 80.1 (-C(CH₃)₃), 28.2 (-C(CH₃)₃).[1]

  • IR (Vapor Phase): Key absorptions around 3300-3400 cm⁻¹ (N-H stretch) and 1680-1720 cm⁻¹ (C=O stretch).[4][6]

Step 1: Synthesis of N-(10-carboxydecyl)maleamic acid

This step involves the formation of the maleamic acid intermediate from 11-aminoundecanoic acid and maleic anhydride.

Reaction: A primary amine reacts with an anhydride to form an amic acid. This reaction is generally performed under mild conditions and gives near-quantitative yields.[7]

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone.

  • Gradually add a solution of 11-aminoundecanoic acid (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • The N-(10-carboxydecyl)maleamic acid will precipitate out of the solution.

  • Collect the precipitate by filtration and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 11-Maleimidoundecanoic acid

This step involves the cyclodehydration of the maleamic acid to form the corresponding maleimide.

Reaction: The maleamic acid is cyclized to the maleimide using a dehydrating agent, typically acetic anhydride, with a catalyst such as sodium acetate.[7][8]

Procedure:

  • Suspend the N-(10-carboxydecyl)maleamic acid (1.0 eq) in acetic anhydride.

  • Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.

  • Heat the mixture, for example, on a water bath, with stirring until the color of the solution changes, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and pour it into an ice bath with vigorous stirring to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification: The crude 11-maleimidoundecanoic acid can be purified by recrystallization or silica gel column chromatography.[9][10]

Step 3: Synthesis of this compound

The final step is the coupling of 11-maleimidoundecanoic acid with tert-butyl carbazate to form the target molecule.

Reaction: The carboxylic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This intermediate then reacts with the primary amine of tert-butyl carbazate to form a stable amide bond.[11][12][13]

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 11-maleimidoundecanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Add N-hydroxysuccinimide (NHS) (1.0-1.2 eq) to the solution.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS-activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve tert-butyl carbazate (1.0-1.2 eq) in the same anhydrous solvent.

    • Slowly add the solution of the activated 11-maleimidoundecanoic acid to the tert-butyl carbazate solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of water or a quenching solution (e.g., hydroxylamine).

    • Wash the reaction mixture with a dilute aqueous acid (e.g., NH₄Cl solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of tert-Butyl Carbazate

ReagentMolar RatioSolventReaction TimeTemperature
Hydrazine hydrate1.0 eqIsopropanol2 hours0 °C
Di-tert-butyl dicarbonate0.44 eqIsopropanol

Table 2: Synthesis of N-(10-carboxydecyl)maleamic acid

ReagentMolar RatioSolventReaction TimeTemperature
11-aminoundecanoic acid1.0 eqDiethyl ether or Acetone1-2 hoursRoom Temperature
Maleic anhydride1.0 eqDiethyl ether or Acetone

Table 3: Synthesis of 11-Maleimidoundecanoic acid

ReagentMolar RatioSolventReaction TimeTemperature
N-(10-carboxydecyl)maleamic acid1.0 eqAcetic anhydrideVaries (monitor by color change)Elevated (e.g., water bath)
Sodium acetate0.1-0.2 eqAcetic anhydride

Table 4: Synthesis of this compound

ReagentMolar RatioSolventReaction TimeTemperature
Activation Step
11-Maleimidoundecanoic acid1.0 eqDCM or DMF2-4 hoursRoom Temperature
N-hydroxysuccinimide (NHS)1.0-1.2 eqDCM or DMF
EDC1.1-1.5 eqDCM or DMF
Coupling Step
Activated 11-MUA1.0 eqDCM or DMFOvernightRoom Temperature
tert-Butyl carbazate1.0-1.2 eqDCM or DMF

Mandatory Visualization

The following diagram illustrates the complete synthetic workflow for "this compound".

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Maleimide Formation cluster_step3 Step 3: Amide Coupling A 11-Aminoundecanoic Acid C N-(10-carboxydecyl)maleamic acid A->C Diethyl Ether/Acetone, RT, 1-2h B Maleic Anhydride B->C D 11-Maleimidoundecanoic acid C->D Acetic Anhydride, NaOAc, Heat E NHS-activated 11-Maleimidoundecanoic acid D->E EDC, NHS, DCM/DMF, RT, 2-4h G 11-Maleimidoundecane-1-carbonyl- 1-(t-butyl)carbazate E->G DCM/DMF, RT, Overnight F tert-Butyl Carbazate F->G

Caption: Synthetic workflow for this compound.

References

heterobifunctional crosslinker with maleimide and protected carboxyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heterobifunctional Crosslinkers with Maleimide and Protected Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of distinct molecular entities. Among the most powerful classes of these reagents are those possessing a thiol-reactive maleimide group at one terminus and a protected or activatable carboxyl group at the other. This combination offers a controlled, sequential conjugation strategy that is foundational to the development of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][2][3]

This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols associated with maleimide-carboxyl crosslinkers, designed to equip researchers with the knowledge to effectively implement these reagents in their work.

Core Chemistry and Reaction Mechanisms

The utility of these linkers is rooted in the orthogonal reactivity of their two functional ends, allowing for specific and high-yield coupling reactions under mild, physiological conditions.[1][]

The Maleimide-Thiol Reaction

The conjugation between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][5] The nucleophilic sulfhydryl group (thiol), typically from a cysteine residue in a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[2][5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][] The result is the formation of a stable, covalent thioether (thiosuccinimide) bond.[1][5]

While generally stable, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in vivo, which can lead to premature payload release.[2][7] Strategies such as hydrolysis of the succinimide ring have been developed to create more robust conjugates and improve stability.[7]

The Protected Carboxyl Group

The carboxyl group (–COOH) provides a versatile handle for conjugation to primary amines, such as those found on lysine residues or N-termini of proteins. However, to prevent unwanted side reactions during the maleimide-thiol coupling step, the carboxyl group is often protected or pre-activated.

  • Activation with NHS/Sulfo-NHS: The most common strategy involves activating the carboxyl group as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines at physiological pH (7.2-8.5), forming a stable amide bond. Water-soluble versions using Sulfo-NHS are also common.[8][9]

  • Carbodiimide Activation (EDC): If the linker has a terminal carboxyl group (-COOH), it can be activated in situ using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl to form a highly reactive O-acylisourea intermediate that can then couple to a primary amine. This reaction is often performed in the presence of NHS to improve efficiency.[10]

  • Other Protecting Groups: In multi-step organic synthesis, other protecting groups like tert-butyl (tBu) or benzyl (Bzl) esters may be used. These require specific, often harsh, deprotection steps (e.g., strong acid treatment) before the carboxyl group can be activated for conjugation.[11][12]

Common Maleimide-Carboxyl Crosslinkers

A variety of crosslinkers are commercially available, differing in spacer arm length, solubility, and the nature of the carboxyl protection/activation. Polyethylene glycol (PEG) spacers are often incorporated to enhance solubility and reduce immunogenicity.[]

Crosslinker NameAbbreviationReactive Group 1Reactive Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )Key Features
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide esterSMCCMaleimideNHS Ester8.3334.32Non-cleavable, widely used in ADC development.[9]
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCMaleimideSulfo-NHS Ester8.3436.37Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic co-solvents.[8][9]
Maleimidoacetic Acid N-Hydroxysuccinimide EsterAMASMaleimideNHS Ester1.6210.16Very short spacer arm for close-range conjugation.[9]
4-Maleimidobutyric AcidMaleimideCarboxylic Acid5.0183.16Requires activation of the carboxyl group (e.g., with EDC) prior to amine coupling.[13]
Maleimide-PEG4-NHS EsterMal-dPEG®4-NHSMaleimideNHS Ester21.7425.41PEG spacer enhances solubility and provides a longer reach.
Maleimide-PEG8-NHS EsterMal-dPEG®8-NHSMaleimideNHS Ester35.5601.62Extended PEG spacer for applications requiring greater distance between conjugates.

Applications in Research and Drug Development

The sequential coupling capability of these linkers makes them ideal for a range of applications.

  • Antibody-Drug Conjugates (ADCs): This is the primary application.[1][3] The linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to a specific target (e.g., a cancer cell), where it is internalized, releasing the payload and leading to cell death.[1] This targeted approach enhances efficacy while minimizing systemic toxicity.[3]

  • PEGylation: Maleimide-PEG-carboxyl linkers are used to attach polyethylene glycol (PEG) chains to proteins.[] This can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.[]

  • Functionalization of Nanoparticles and Surfaces: These linkers are used to immobilize proteins, peptides, or other biomolecules onto surfaces like nanoparticles, liposomes, or biosensor chips for targeted drug delivery and diagnostic applications.[1][]

  • Enzyme Conjugation: Enzymes can be conjugated to antibodies or other proteins to create diagnostic reagents or targeted therapeutics. For example, attaching an enzyme like horseradish peroxidase (HRP) to an antibody creates a powerful tool for immunoassays.[]

Visualized Workflows and Reactions

Chemical Reaction Pathways

cluster_0 Maleimide-Thiol Conjugation (pH 6.5-7.5) cluster_1 Carboxyl-Amine Conjugation (pH 7.2-8.5) Maleimide Linker-Maleimide Thioether Linker-S-Protein (Stable Thioether Bond) Maleimide->Thioether Michael Addition Thiol Protein-SH Thiol->Thioether Carboxyl Linker-COOH Activated Linker-NHS Ester (Active Intermediate) Carboxyl->Activated EDC EDC/NHS EDC->Activated Amide Linker-CO-NH-Drug (Stable Amide Bond) Activated->Amide Amine Drug-NH2 Amine->Amide

Caption: Core reaction schemes for maleimide-carboxyl crosslinkers.

Experimental Workflow for ADC Synthesis

start_end start_end process process purify purify qc qc A 1. Reduce Antibody (e.g., with TCEP) C 3. Conjugation Reaction (Mix A and B, pH 7.0-7.5) A->C B 2. Prepare Drug-Linker (Maleimide-Drug) B->C D 4. Quench Reaction (e.g., with N-acetyl cysteine) C->D Incubate 1-2h RT or 4°C overnight E 5. Purify ADC (e.g., Size Exclusion Chromatography) D->E F 6. Characterize ADC (DAR, Purity, Potency) E->F G Final ADC Product F->G

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Experimental Protocols

The following are generalized protocols and may require optimization for specific proteins and linkers. Always work in a fume hood and use appropriate personal protective equipment.

Protocol 1: General Maleimide-Thiol Conjugation to a Protein

This protocol is for labeling a protein that has available free thiols or requires the reduction of disulfide bonds.[5]

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Maleimide-functionalized molecule (dissolved in DMSO or DMF)

  • Degassed Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[5][14][15] Thiol-free buffers are essential.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction.

  • Quenching Reagent: N-acetyl cysteine or free L-cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[5][14][15]

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[5][15]

    • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 30-60 minutes at room temperature.[5][15]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of the maleimide crosslinker in anhydrous DMSO or DMF immediately before use.[14][15]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[14][16] Add the solution dropwise while gently stirring.[14]

    • Flush the vial with inert gas, seal tightly, and protect from light if the linker is light-sensitive.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5][14]

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., N-acetyl cysteine) to a final concentration of 1-2 mM (or a 20-fold molar excess over the maleimide). Incubate for 15-30 minutes.[2] This step caps any unreacted maleimide groups.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.[15][16]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[5]

    • For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.02%) and store at -20°C in 50% glycerol.[5][17] Otherwise, store at 4°C for immediate use.[14]

Protocol 2: Two-Step ADC Synthesis using a Maleimide-NHS Ester Linker

This protocol outlines the conjugation of an amine-containing drug to the linker, followed by conjugation to a reduced antibody.

Step A: Conjugation of Drug to Linker

  • Dissolve Reagents: Dissolve the amine-containing drug and the Maleimide-PEG-NHS ester linker in a suitable anhydrous organic solvent (e.g., DMF or DMSO) at equimolar concentrations.

  • Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the drug solution to deprotonate the primary amine. Add the linker solution and stir the reaction at room temperature for 2-4 hours or overnight.

  • Purification: Purify the maleimide-linker-drug product using HPLC to remove unreacted starting materials. Confirm the product identity by mass spectrometry.

Step B: Conjugation of Drug-Linker to Antibody

  • Antibody Reduction: Prepare the reduced, thiol-containing antibody as described in Protocol 1, Step 1. After reduction, it is critical to remove the excess TCEP, typically using a desalting column, to prevent it from reacting with the maleimide.

  • Conjugation: Dissolve the purified maleimide-linker-drug construct in a minimal amount of DMSO and add it to the reduced antibody solution (in degassed PBS, pH 7.2-7.5). Aim for a 5-10 fold molar excess of the drug-linker construct over the antibody.

  • Incubation, Quenching, and Purification: Follow steps 3, 4, and 5 from Protocol 1 to complete the conjugation, quench unreacted maleimides, and purify the final ADC product.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.[2]

References

The Undecane Spacer in Crosslinker Design: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and drug development, the chemical linker that connects two molecular entities is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. Among the diverse array of spacer technologies, the simple yet versatile undecane (C11) alkyl chain offers a unique combination of length, flexibility, and hydrophobicity. This technical guide provides a comprehensive exploration of the role of the undecane spacer in crosslinkers, with a particular focus on its application in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While extensive quantitative data specifically for undecane spacers is not always segregated in literature from other long-chain alkyl spacers, this guide synthesizes established principles and available data to provide a robust framework for researchers.

The Physicochemical Impact of the Undecane Spacer

The eleven-carbon backbone of the undecane spacer imparts distinct physicochemical properties to a bifunctional crosslinker, significantly influencing the behavior of the resulting conjugate.

Hydrophobicity and Solubility: The undecane spacer is inherently hydrophobic due to its long hydrocarbon chain.[1] This property can be a double-edged sword. Increased hydrophobicity can enhance membrane permeability, a desirable trait for intracellular drug delivery.[] However, it can also lead to decreased aqueous solubility, potentially causing aggregation and faster clearance from circulation.[3] The solubility of undecane in water is extremely low.[4] Its diol derivative, undecane-1,11-diol, which can serve as a precursor for crosslinker synthesis, also exhibits limited solubility in water but is more soluble in moderately polar solvents.[5][6]

Flexibility and Conformational Freedom: The single bonds throughout the undecane chain allow for significant rotational freedom, providing the crosslinker with a high degree of flexibility. This flexibility can be advantageous in applications like PROTACs, where it allows the two ends of the molecule to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8] However, excessive flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[7]

Length and Spatial Orientation: The extended conformation of an undecane spacer provides a substantial distance between the two reactive ends of the crosslinker. This separation can be crucial for overcoming steric hindrance between large biomolecules, such as an antibody and its payload in an ADC, or between a target protein and an E3 ligase in a PROTAC. The length of the linker is a critical parameter that requires optimization for each specific application, as both linkers that are too short or too long can be suboptimal for biological activity.[9]

Quantitative Data on Long-Chain Alkyl Spacers

While specific data for undecane (C11) is often grouped with other long-chain alkyl spacers, the following table summarizes the general trends and available quantitative information for these types of linkers in the context of PROTACs and ADCs.

PropertyUndecane (C11) SpacerGeneral Observations and Data
Molecular Weight ~154 g/mol (for the C11H22 moiety)The addition of an undecane spacer contributes moderately to the overall molecular weight of the crosslinker.
Solubility Very low in water.[4]Long alkyl chains decrease aqueous solubility. The solubility of undecane-1,11-diol is limited in most common solvents.[5]
Hydrophobicity (LogP) HighAlkyl linkers are hydrophobic, which can increase cell permeability but also non-specific binding and aggregation.[3]
Flexibility HighAlkyl chains are highly flexible, which can be beneficial for ternary complex formation in PROTACs.[7][8]
Impact on PROTAC Efficacy (DC50) Linker length dependentStudies on PROTACs with varying alkyl chain lengths show that an optimal length exists for maximal degradation. For example, an ERα-targeting PROTAC with a 16-atom linker was found to be optimal.[9][10]
Impact on ADC Stability Can influence aggregationIncreased hydrophobicity from long alkyl linkers can contribute to ADC aggregation.[11]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of crosslinkers containing an undecane spacer. Below are representative methodologies for key experimental procedures.

Synthesis of a Bifunctional Crosslinker with an Undecane Spacer (Example: Undecane-bis-NHS ester)

This protocol describes a general approach for synthesizing a homobifunctional crosslinker with an undecane spacer, terminating in N-hydroxysuccinimide (NHS) esters for reaction with primary amines.

Materials:

  • Undecanedioic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve undecanedioic acid and 2.2 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DCM.

  • Coupling Reaction: Cool the solution in an ice bath and add 2.2 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol outlines the steps to assess the efficacy of a PROTAC containing an undecane spacer in degrading a target protein in a cellular context.[12][13][14]

Materials:

  • Cell line expressing the target protein

  • PROTAC with undecane spacer dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.[12]

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Signaling Pathways and Experimental Workflows

The undecane spacer, as part of a bifunctional crosslinker, can play a role in modulating various cellular signaling pathways. In the context of PROTACs, the primary pathway of interest is the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome Pathway in PROTAC Action

A PROTAC hijacks the UPS to induce the degradation of a target protein.[15][16][17][18] The undecane spacer is critical in facilitating the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is the necessary first step in this pathway.

PROTAC_Ubiquitin_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (with Undecane Spacer) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub Polyubiquitination PROTAC_recycled PROTAC Recycled Ternary_Complex->PROTAC_recycled Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Development

The development of a successful PROTAC involves a multi-step workflow, from initial design to in vivo testing. The undecane spacer would be a key variable to optimize during the "Linker Optimization" phase.

PROTAC_Development_Workflow Start Target Selection Ligand_Design Ligand Design (Target & E3 Ligase) Start->Ligand_Design Linker_Design Linker Design (e.g., Undecane Spacer) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, DC50, Dmax) In_Vitro_Binding->Cellular_Degradation Mechanism_Validation Mechanism of Action (Ubiquitination, Proteasome Inhibition) Cellular_Degradation->Mechanism_Validation Selectivity Selectivity Profiling (Proteomics) Mechanism_Validation->Selectivity In_Vivo In Vivo Efficacy & Pharmacokinetics Selectivity->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Linker_Design Iterate

References

The Gatekeeper of Bioconjugation: A Technical Guide to t-Butyl Carbazate as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioconjugation, the strategic protection and deprotection of reactive functional groups is fundamental to success. The tert-butoxycarbonyl (Boc) group, introduced via reagents like t-butyl carbazate, serves as a cornerstone for the temporary masking of hydrazide and amine functionalities. Its robustness under various conditions, combined with its clean, acid-labile removal, makes it an indispensable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), peptide modifications, and labeled biomolecules.

This technical guide provides a comprehensive overview of the use of t-butyl carbazate and the Boc-hydrazide moiety in bioconjugation, detailing the underlying chemistry, quantitative data, and step-by-step experimental protocols.

Core Principles: The Chemistry of Boc Protection and Deprotection

The utility of the Boc group lies in its stability in neutral to basic conditions and its swift removal under acidic treatment. This chemical orthogonality is crucial in multi-step bioconjugation schemes, allowing for the selective modification of different parts of a molecule.

Protection: A hydrazide functionality is typically protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of a stable N-Boc-protected hydrazide (a carbazate derivative).

Deprotection: The Boc group is efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, initiating the collapse of the protecting group into carbon dioxide and a stable tert-butyl cation, which subsequently forms isobutylene gas. This process regenerates the free hydrazide, ready for subsequent conjugation.

Protection_Mechanism cluster_reactants Reactants cluster_products Products Hydrazide R-NH-NH₂ Protected_Hydrazide R-NH-NH-Boc Hydrazide->Protected_Hydrazide Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Protected_Hydrazide Byproducts t-BuOH + CO₂

Figure 1. General scheme for the Boc protection of a hydrazide.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Protected_Hydrazide R-NH-NH-Boc Deprotected_Hydrazide R-NH-NH₂ Protected_Hydrazide->Deprotected_Hydrazide Acid-catalyzed Cleavage Acid H⁺ (e.g., TFA) Acid->Deprotected_Hydrazide Byproducts CO₂ + Isobutylene

Figure 2. General scheme for the acid-catalyzed deprotection of a Boc-hydrazide.

Quantitative Data Overview

The efficiency of Boc protection and deprotection is critical for the overall yield of the final bioconjugate. The stability of the subsequently formed hydrazone bond is also a key parameter, dictating the release profile of the conjugated payload.

Table 1: Boc-Protection of Hydrazides – Reaction Parameters

Hydrazine Substrate Reagent Solvent Temperature (°C) Time Yield (%) Reference
Hydrazine hydrate Di-tert-butyl dicarbonate Isopropanol 0 2 h 97 [1]
Boc-NHNH₂ Di-tert-butyl dicarbonate None (solvent-free) Room Temp 10 min 85 [2]
Z-NHNH₂ Di-tert-butyl dicarbonate None (solvent-free) 50 10 min 95 [2]

| Phenylhydrazine | Di-tert-butyl dicarbonate | None (solvent-free) | Room Temp | 10 min | 94 |[2] |

Table 2: Boc-Deprotection Conditions and Performance

Reagent Concentration Solvent Temperature (°C) Time Efficacy Reference
Trifluoroacetic acid (TFA) 20-50% (v/v) Dichloromethane (DCM) Room Temp 30 min - 2 h High to quantitative [2]
Trifluoroacetic acid (TFA) 95% Aqueous with scavenger Room Temp 1 - 2 h High to quantitative [3]

| Hydrogen Chloride (HCl) | 4M | Dioxane | Room Temp | ~30 min | High to quantitative |[2] |

Table 3: Stability of Hydrazone Bonds at Different pH Values

Hydrazone Type pH Half-life (t½) Environment Reference
General Hydrazone Linker 7.4 ~24 h Plasma (Physiological) [4]
Aliphatic Aldehyde-derived 7.4 Reasonably Stable Buffer [5]
Aliphatic Aldehyde-derived 5.5 < 2 min Buffer (Endosomal) [5]
Aromatic Aldehyde-derived 7.4 & 5.5 > 72 h & > 48 h Buffer [5]
General Hydrazone Linker 5.0 - 6.5 Labile Endosome [6]

| General Hydrazone Linker | 4.5 - 5.0 | Labile | Lysosome |[6] |

Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)

A primary application of Boc-protected hydrazides is in the construction of ADCs. This strategy allows for the pH-sensitive release of a cytotoxic payload in the acidic environment of tumor cells. The general workflow involves modifying an antibody with a linker that contains a carbonyl group (aldehyde or ketone). A Boc-protected hydrazide-drug conjugate is then synthesized separately. After deprotection, the hydrazide-drug is reacted with the modified antibody to form the final ADC linked by a hydrazone bond.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification A1 Monoclonal Antibody (mAb) A2 Introduce Carbonyl Group (e.g., via periodate oxidation of glycans) A1->A2 Modification C1 React Modified mAb with Activated Drug-Hydrazide A2->C1 B1 Drug-Linker with Boc-Hydrazide B2 Deprotection (TFA) B1->B2 Acid Cleavage B3 Activate Drug-Hydrazide B2->B3 B3->C1 C2 Formation of Hydrazone-Linked ADC C1->C2 Conjugation (pH 4.5-5.5) C3 Purification (e.g., SEC) C2->C3 Final ADC Final ADC C3->Final ADC

Figure 3. Workflow for ADC synthesis using a Boc-hydrazide linker strategy.

Experimental Protocols

The following protocols provide a generalized framework. Optimization will be required for specific antibodies, linkers, and drug payloads.

Protocol 1: Boc-Protection of a Hydrazide-Linker

This protocol describes the protection of a generic amine-terminated linker first with a Boc-hydrazide moiety.

Materials:

  • Hydrazide-containing linker (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Solvent (e.g., Isopropanol or Dichloromethane - DCM)

  • Triethylamine (TEA) (1.2 eq)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve the hydrazide-linker (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add TEA (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve Boc₂O (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled linker solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected linker.

Protocol 2: Conjugation of Boc-Hydrazide Linker to a Payload and Deprotection

This protocol outlines the attachment of the protected linker to a drug and subsequent deprotection.

Materials:

  • Boc-protected linker with a reactive group (e.g., NHS ester) (1.2 eq)

  • Amine-containing drug payload (1.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triisopropylsilane - TIS)

Procedure (Conjugation):

  • Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF or DMSO.

  • Add the Boc-protected linker (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, protected from light if necessary.

  • Monitor the formation of the drug-linker conjugate by LC-MS.

  • Purify the Boc-protected drug-linker conjugate using reverse-phase HPLC.

Procedure (Deprotection):

  • Lyophilize the purified Boc-protected drug-linker to remove all solvents.

  • Resuspend the dried conjugate in a freshly prepared deprotection solution (e.g., 50% TFA in DCM, or 95% TFA / 2.5% water / 2.5% TIS).[3]

  • Stir the reaction at room temperature for 1-2 hours.[7]

  • Monitor for complete removal of the Boc group by LC-MS.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • The resulting deprotected drug-hydrazide is often used immediately in the next step.

Protocol 3: Antibody Modification and Final ADC Synthesis

This protocol describes the generation of aldehyde groups on an antibody and the final conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄) solution

  • Deprotected drug-hydrazide from Protocol 2

  • Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure (Antibody Modification):

  • Purify the starting antibody to remove any amine-containing storage buffers using a desalting column, exchanging into a suitable buffer (e.g., PBS, pH 7.4).[8]

  • Adjust the antibody concentration to 2-10 mg/mL.

  • To generate aldehyde groups on the antibody's glycans, add a controlled molar excess of NaIO₄ (e.g., 25-50 eq).

  • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding an excess of glycerol.

  • Remove excess periodate and byproducts by buffer exchange into the conjugation buffer (pH 4.5-5.5) using a desalting column.

Procedure (Final Conjugation):

  • Immediately add the deprotected drug-hydrazide (typically 5-10 fold molar excess over the antibody) to the aldehyde-modified antibody.

  • Incubate the reaction for 12-24 hours at 4°C with gentle mixing.

  • Purify the final ADC to remove unreacted drug-linker and other impurities using SEC.[9]

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.[10]

References

In-Depth Technical Guide: Molecular Weight of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, a compound of interest in various research and development applications. The primary focus of this document is the accurate presentation of its molecular weight and the underlying atomic composition.

Molecular and Atomic Data

The fundamental physicochemical properties of a compound are critical for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined based on its elemental composition.

PropertyValue
Molecular Formula C20H33N3O5[1]
Molecular Weight 395.49 g/mol [1]

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC2012.011240.22
HydrogenH331.00833.264
NitrogenN314.00742.021
OxygenO515.99979.995
Total 395.49

Experimental Protocols and Further Analysis

The determination of a compound's molecular weight is typically achieved through techniques such as mass spectrometry, which provides a highly accurate mass-to-charge ratio. A detailed experimental protocol for such an analysis would involve the following general steps:

  • Sample Preparation: Dissolving a precise amount of the compound in a suitable solvent.

  • Instrument Calibration: Calibrating the mass spectrometer with a known standard to ensure accuracy.

  • Sample Infusion: Introducing the sample into the instrument.

  • Ionization: Utilizing an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate charged molecules.

  • Mass Analysis: Separating the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyzing the resulting spectrum to identify the peak corresponding to the molecular ion and confirm the molecular weight.

Due to the nature of this request focusing on a specific chemical property, signaling pathways and complex experimental workflows are not applicable. The provided data represents a fundamental characteristic of the molecule itself.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the straightforward relationship between the molecular formula and the final molecular weight.

G Figure 1: Calculation of Molecular Weight A Molecular Formula C20H33N3O5 C Sum of (Atom Count * Atomic Weight) A->C B Atomic Weights (C, H, N, O) B->C D Molecular Weight 395.49 g/mol C->D

Figure 1: Calculation of Molecular Weight

References

Methodological & Application

Application Notes and Protocols for the Use of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. Its architecture comprises three key components: a maleimide group, a long C11 alkyl spacer, and a t-butyl carbazate (Boc-protected hydrazide) moiety. This strategic design allows for a controlled, multi-step bioconjugation process, making it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in proteomics and diagnostic assays.[1]

The maleimide terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3][4] The long undecane spacer provides significant reach (approximately 19-20 Å), which can be advantageous in overcoming steric hindrance between the conjugated molecules. The t-butyl carbazate group is a protected form of a hydrazide. Following a deprotection step under acidic conditions, the revealed hydrazide group can then react with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[5][6][7] This dual reactivity, combined with the requirement for a distinct deprotection step, enables a highly controlled and specific conjugation strategy, minimizing the formation of undesirable homodimers.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₀H₃₃N₃O₅
Molecular Weight 395.49 g/mol
CAS Number 1076198-39-4
Appearance White to off-white solid
Spacer Arm Length ~19-20 Å

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the use of this compound in a typical two-stage conjugation workflow.

Stage 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris, pH 6.5-7.5)[3]

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][3]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[3]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[3]

  • Preparation of the Linker Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[2][8]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker solution to the thiol-containing protein solution.[4][8]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% to prevent protein denaturation.

    • Flush the vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if working with light-sensitive molecules.[3][8]

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol) relative to the initial amount of the linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.

Quantitative Data for Maleimide-Thiol Conjugation:

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines can increase.[3]
Molar Ratio (Linker:Thiol) 10-20:1 (for proteins)A molar excess of the linker drives the reaction to completion.[4][8]
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to minimize hydrolysis of the maleimide group during longer incubations.[3][8]
Reaction Time 2 hours - overnightTypically sufficient for high conjugation efficiency.[3][8]
Buffer Composition PBS, HEPES, TrisBuffers should be free of thiols.
Stage 2: Deprotection of the t-Butyl Carbazate (Boc-Hydrazide)

This protocol outlines the removal of the Boc protecting group to generate the reactive hydrazide functionality.

Materials:

  • Boc-protected conjugate from Stage 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Rotary evaporator

Protocol:

  • Dissolution:

    • Dissolve the lyophilized or dried Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Cooling:

    • Cool the solution to 0°C in an ice bath.[5]

  • Acid Addition:

    • Add TFA to the solution to achieve a final concentration of 25-50% (v/v).[5][6]

    • If the biomolecule is sensitive to the tert-butyl cation byproduct, consider adding a scavenger like triethylsilane (2.5% v/v).[5]

  • Deprotection Reaction:

    • Stir the reaction mixture at 0°C to room temperature for 1-4 hours.[5][6]

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS for smaller molecules).

  • Work-up:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • The resulting deprotected hydrazide conjugate may be in the form of a TFA salt. This can often be used directly in the next step or neutralized if necessary.

Quantitative Data for Boc Deprotection:

ParameterRecommended Range/ValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.[5][6]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 25-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but also potential side reactions.[5]
Reaction Temperature 0°C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time 1 - 4 hoursReaction progress should be monitored.[5]
Stage 3: Hydrazide-Carbonyl Conjugation

This protocol describes the reaction of the deprotected hydrazide conjugate with a carbonyl-containing molecule (e.g., an oxidized glycoprotein or a drug with an aldehyde/ketone).

Materials:

  • Deprotected hydrazide conjugate from Stage 2

  • Carbonyl-containing molecule

  • Reaction Buffer (e.g., Acetate buffer, pH 4.5-6.0)

  • Aniline (optional, as a catalyst)[7]

  • Purification system

Protocol:

  • Preparation of Reactants:

    • Dissolve the deprotected hydrazide conjugate in the reaction buffer.

    • Dissolve the carbonyl-containing molecule in a compatible solvent. If using an organic solvent, keep the final concentration low.

  • Conjugation Reaction:

    • Combine the hydrazide conjugate and the carbonyl-containing molecule in the reaction buffer. A 10-50 fold molar excess of the hydrazide is often used to maximize conjugation.

    • If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[7]

    • Incubate the reaction mixture for 2-24 hours at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove unreacted molecules.

Quantitative Data for Hydrazide-Carbonyl Conjugation:

ParameterRecommended Range/ValueNotes
pH 4.5 - 6.0Mildly acidic conditions catalyze hydrazone bond formation.[7]
Molar Ratio (Hydrazide:Carbonyl) 10-50:1A significant excess of hydrazide is often used.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 24 hoursReaction kinetics can be slower than maleimide-thiol conjugation.
Catalyst (Optional) Aniline (10-100 mM)Can significantly increase the rate of hydrazone formation.[7]

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Maleimide-Thiol Conjugation cluster_stage2 Stage 2: Boc Deprotection cluster_stage3 Stage 3: Hydrazide-Carbonyl Conjugation p1 Thiol-containing Biomolecule (e.g., Protein) conj1 Conjugation (pH 6.5-7.5) p1->conj1 linker1 11-Maleimidoundecane-1-carbonyl -1-(t-butyl)carbazate linker1->conj1 pur1 Purification conj1->pur1 prod1 Boc-Protected Conjugate deprot Deprotection (TFA/DCM) prod1->deprot pur1->prod1 prod2 Hydrazide-Active Conjugate deprot->prod2 conj2 Conjugation (pH 4.5-6.0) prod2->conj2 p2 Carbonyl-containing Biomolecule (e.g., Drug) p2->conj2 pur2 Purification conj2->pur2 prod3 Final Bioconjugate pur2->prod3 G protein Protein-SH cond1 + (pH 6.5-7.5) protein->cond1 linker Maleimide-Linker-Boc linker->cond1 carbonyl R'=O cond3 + (pH 4.5-6.0) carbonyl->cond3 conj1 Protein-S-Linker-Boc cond2 TFA/DCM conj1->cond2 conj2 Protein-S-Linker-NHNH₂ conj2->cond3 final_conj Protein-S-Linker-N-N=R' cond1->conj1 cond2->conj2 cond3->final_conj

References

Application Notes and Protocols: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules, making it a valuable tool for studying protein-protein interactions. This reagent features two distinct reactive moieties separated by a long 11-carbon spacer arm: a maleimide group and a tert-butyloxycarbonyl (Boc)-protected carbazate.

The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, under mild conditions (pH 6.5-7.5) to form a stable thioether bond. The carbazate end, after deprotection of the Boc group, becomes a reactive hydrazide that can be conjugated to carbonyl groups (aldehydes or ketones). Aldehyde groups can be introduced into glycoproteins by mild periodate oxidation of their carbohydrate moieties. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. The long undecane spacer arm provides spatial separation between the conjugated molecules, which can be advantageous for overcoming steric hindrance and for mapping interaction interfaces.

Principle of the Method

The application of this compound in protein-protein interaction studies typically follows a two-step sequential crosslinking strategy. This approach allows for the specific covalent linking of a sulfhydryl-containing protein to a glycoprotein.

Step 1: Maleimide-Thiol Conjugation. The maleimide end of the crosslinker is first reacted with a protein containing an accessible cysteine residue (Protein 1-SH). This reaction is highly specific at a pH range of 6.5-7.5.

Step 2: Boc Deprotection and Hydrazide-Carbonyl Conjugation. The Boc protecting group on the carbazate end of the crosslinker, now attached to Protein 1, is removed under acidic conditions to yield a reactive hydrazide. In parallel, the interacting partner, a glycoprotein (Protein 2), is treated with sodium periodate to oxidize the cis-diols in its carbohydrate chains, generating aldehyde groups. The hydrazide-activated Protein 1 is then reacted with the aldehyde-containing Protein 2 to form a stable hydrazone bond, thus covalently linking the two interacting proteins.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide typical parameters and expected outcomes based on the well-established chemistries of its reactive groups.

Table 1: Physicochemical and Reactive Properties

PropertyValueReference
Molecular Formula C₂₀H₃₃N₃O₅[1]
Molecular Weight 395.49 g/mol [1]
Spacer Arm Length ~17.1 Å(Calculated)
Maleimide Reactivity Sulfhydryls (Thiols)[2][3]
Optimal pH for Maleimide Reaction 6.5 - 7.5[2]
Carbazate (post-deprotection) Reactivity Carbonyls (Aldehydes, Ketones)[4][5]
Optimal pH for Hydrazone Formation 4.5 - 6.0[4]

Table 2: Typical Reaction Parameters for Protein Crosslinking

ParameterMaleimide-Thiol ConjugationHydrazide-Carbonyl Conjugation
Molar Ratio (Crosslinker:Protein) 10:1 to 20:11:1 (Protein 1-Linker : Protein 2)
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mL
Reaction Buffer Phosphate buffer, HEPES, MOPSAcetate buffer
Reaction pH 7.0 - 7.55.5
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 1 - 2 hours2 - 4 hours
Quenching Reagent L-cysteine or β-mercaptoethanolN/A

Experimental Protocols

Protocol 1: Two-Step Crosslinking of a Thiol-Containing Protein to a Glycoprotein

This protocol describes the general procedure for conjugating a protein with an available cysteine residue (Protein 1) to a glycoprotein (Protein 2).

Materials:

  • This compound

  • Protein 1 (containing a free sulfhydryl group)

  • Protein 2 (a glycoprotein)

  • Reaction Buffer A: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Reaction Buffer B: 0.1 M Sodium Acetate, pH 5.5

  • Boc Deprotection Buffer: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Quenching Solution: 1 M L-cysteine

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Part A: Activation of Protein 1 with the Crosslinker

  • Prepare Protein 1: Dissolve Protein 1 in Reaction Buffer A to a concentration of 1-5 mg/mL. If disulfide bonds are present and need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the crosslinker stock solution to the Protein 1 solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer A. The product is Protein 1-Linker-Boc.

Part B: Preparation of Aldehyde-Containing Glycoprotein (Protein 2)

  • Oxidation: Dissolve Protein 2 in Reaction Buffer B to a concentration of 1-5 mg/mL.

  • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

  • Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes.

  • Purification: Remove excess periodate and glycerol using a desalting column equilibrated with Reaction Buffer B. The product is aldehyde-activated Protein 2.

Part C: Deprotection of Protein 1-Linker-Boc and Final Conjugation

  • Boc Deprotection: Lyophilize the purified Protein 1-Linker-Boc. Resuspend in a solution of 50% TFA in dichloromethane and incubate for 30 minutes at room temperature. Remove the solvent under vacuum. Note: This step may require optimization to ensure protein stability.

  • Resuspension: Immediately dissolve the deprotected, hydrazide-activated Protein 1 in Reaction Buffer B.

  • Final Conjugation: Mix the hydrazide-activated Protein 1 with the aldehyde-activated Protein 2 at an equimolar ratio.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature.

  • Analysis: Analyze the crosslinked product by SDS-PAGE, which should show a new band corresponding to the molecular weight of the Protein 1-Protein 2 conjugate. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Glycoprotein Oxidation cluster_step4 Step 4: Hydrazide-Carbonyl Conjugation p1 Protein 1 (with -SH) p1_linker Protein 1-Linker-Boc p1->p1_linker React with Crosslinker pH 7.2 crosslinker Maleimide-Linker-Boc crosslinker->p1_linker p1_linker_boc_in Protein 1-Linker-Boc p1_linker_hydrazide Protein 1-Linker-Hydrazide p1_linker_boc_in->p1_linker_hydrazide Treat with TFA p1_linker_hydrazide_in Protein 1-Linker-Hydrazide p2 Protein 2 (Glycoprotein) p2_aldehyde Protein 2-Aldehyde p2->p2_aldehyde Oxidize with NaIO₄ pH 5.5 p2_aldehyde_in Protein 2-Aldehyde conjugate Protein 1-Linker-Protein 2 (Crosslinked Complex) p1_linker_hydrazide_in->conjugate React pH 5.5 p2_aldehyde_in->conjugate

Caption: Workflow for two-step protein-protein crosslinking.

signaling_pathway_logic cluster_reactants Reactants cluster_process Crosslinking Process cluster_product Product ProteinA Protein A (-SH) Step1 Step 1: Maleimide Reaction ProteinA->Step1 ProteinB Protein B (Glycan) Step2 Step 2: Deprotection & Oxidation ProteinB->Step2 Crosslinker Maleimide-Carbazate Crosslinker Crosslinker->Step1 Step1->Step2 Step3 Step 3: Hydrazide Reaction Step2->Step3 CovalentComplex Covalently Linked Protein A-B Complex Step3->CovalentComplex

Caption: Logical flow of the heterobifunctional crosslinking.

References

Application Notes and Protocols for Crosslinking Cysteine Residues with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for a two-step conjugation strategy. This reagent features a maleimide group at one end of a long undecane (C11) spacer arm and a Boc-protected hydrazide at the other. The maleimide moiety allows for the specific covalent modification of sulfhydryl groups, primarily found on cysteine residues within proteins and peptides.[1] The long spacer arm provides spatial separation between conjugated molecules, which can be advantageous in preserving the biological activity of the labeled protein. Following the initial cysteine-specific conjugation, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to expose a reactive hydrazide.[2] This newly available hydrazide can then be conjugated to molecules containing aldehyde or ketone groups, such as glycoproteins that have been oxidized to generate aldehydes, or other labeled molecules. This sequential reaction capability makes it a versatile tool in drug development, protein-protein interaction studies, and the creation of complex bioconjugates like antibody-drug conjugates (ADCs).[3]

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1076198-39-4

  • Molecular Formula: C₂₀H₃₃N₃O₅

  • Molecular Weight: 395.49 g/mol

  • Reactive Groups:

    • Maleimide: Reacts with sulfhydryl groups (thiols) on cysteine residues.

    • Boc-protected Hydrazide: A stable, protected form of a hydrazide that can be deprotected to react with carbonyls (aldehydes and ketones).

Data Presentation: Reaction Parameters

The efficiency of the crosslinking and deprotection reactions is dependent on several factors. The following tables provide typical parameters for the two key reactions involving this crosslinker.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 7.5Buffers such as PBS, HEPES, or Tris are suitable. Avoid thiol-containing buffers. The reaction is more specific to thiols over amines at this pH.[4]
Temperature 4°C to Room TemperatureOvernight incubation at 4°C or 2-4 hours at room temperature is typical.
Molar Ratio 10-20 fold molar excess of crosslinker to proteinA higher excess can drive the reaction to completion but may require more extensive purification.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
Solvent Aqueous BufferThe crosslinker should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous protein solution.[1]

Table 2: Recommended Conditions for Boc-Hydrazide Deprotection

ParameterReagent and ConditionsNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid is required to cleave the Boc group.[2]
Concentration 20-50% (v/v) TFA in an organic solventDichloromethane (DCM) is a common solvent for this reaction.[2]
Temperature 0°C to Room TemperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[2]
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS.
Quenching Slow addition of a weak base (e.g., saturated sodium bicarbonate)This neutralizes the excess acid after the reaction is complete.[2]

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the first step of conjugating the maleimide group of the crosslinker to free cysteine residues on a target protein.

Materials:

  • Target protein with at least one free cysteine residue.

  • This compound.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Degas the buffer before use.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Purification column (e.g., desalting column, size-exclusion chromatography).

Procedure:

  • Protein Preparation: a. Dissolve the target protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. c. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Crosslinker Preparation: a. Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the crosslinker stock solution to the stirred protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: a. Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[5][6]

  • Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Deprotection and Secondary Conjugation

This protocol outlines the removal of the Boc protecting group and subsequent reaction of the exposed hydrazide with an aldehyde- or ketone-containing molecule.

Materials:

  • Boc-protected protein conjugate from Protocol 1.

  • Trifluoroacetic Acid (TFA).

  • Dichloromethane (DCM), anhydrous.

  • Aldehyde or ketone-containing molecule for secondary conjugation.

  • Reaction Buffer for secondary conjugation (e.g., PBS, pH 7.2-7.4).

  • Quenching solution: Saturated sodium bicarbonate.

  • Purification supplies.

Procedure:

  • Boc Deprotection: a. Lyophilize the purified protein conjugate from Protocol 1 to remove the aqueous buffer. b. Resuspend the dried conjugate in anhydrous DCM. c. In a fume hood, cool the solution to 0°C and slowly add TFA to a final concentration of 25-50% (v/v).[2] d. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[2] e. Quench the reaction by carefully adding it to a pre-cooled, stirred solution of saturated sodium bicarbonate.[2] f. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain the deprotected protein conjugate.

  • Secondary Conjugation (Hydrazone Formation): a. Dissolve the deprotected protein conjugate in the appropriate reaction buffer. b. Add the aldehyde or ketone-containing molecule in a slight molar excess. c. Incubate the reaction for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.

  • Purification and Analysis: a. Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove excess reagents. b. Analyze the final product using SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Hydrazone Formation Protein_Cys Protein-SH (Cysteine Residue) Conjugate1 Protein-S-Maleimide-Linker-Boc-Hydrazide Protein_Cys->Conjugate1 pH 7.0-7.5 Crosslinker Maleimide-Linker-Boc-Hydrazide Crosslinker->Conjugate1 Conjugate1_in Protein-S-Maleimide-Linker-Boc-Hydrazide Conjugate2 Protein-S-Maleimide-Linker-Hydrazide Conjugate1_in->Conjugate2 TFA TFA / DCM TFA->Conjugate2 Conjugate2_in Protein-S-Maleimide-Linker-Hydrazide Final_Conjugate Final Bioconjugate Conjugate2_in->Final_Conjugate Aldehyde R-CHO (Aldehyde Molecule) Aldehyde->Final_Conjugate

Caption: Sequential reaction mechanism of the heterobifunctional crosslinker.

G start Start: Protein with Free Cysteine step1 1. Add Maleimide-Linker-Boc-Hydrazide (pH 7.2, RT, 2h) start->step1 purify1 2. Purify via Size-Exclusion Chromatography step1->purify1 deprotect 3. Lyophilize and Deprotect with TFA/DCM purify1->deprotect quench 4. Quench Reaction and Purify deprotect->quench step2 5. Add Aldehyde/Ketone Molecule (pH 7.2, RT, 2-4h) quench->step2 purify2 6. Final Purification step2->purify2 end End: Final Bioconjugate purify2->end

Caption: Experimental workflow for two-step protein conjugation.

Application in Signaling Pathway Analysis

This crosslinker can be used to study protein interactions. For example, a kinase with an engineered cysteine could be labeled and then crosslinked to a glycosylated interaction partner.

G cluster_cell Cellular Environment cluster_experiment Crosslinking Experiment Receptor Glycosylated Receptor (Interaction Partner) Kinase Kinase with Cys Mutation Receptor->Kinase Interaction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Labeled_Kinase Kinase labeled with Maleimide-Linker-Hydrazide Crosslinked_Complex Stable Kinase-Receptor Complex Labeled_Kinase->Crosslinked_Complex Oxidized_Receptor Receptor with Oxidized Glycans (Aldehydes) Oxidized_Receptor->Crosslinked_Complex Hydrazone Bond

References

Application Notes and Protocols for Surface Immobilization using "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, for the stable immobilization of biomolecules onto various surfaces. This linker is particularly suited for a two-step conjugation strategy, offering precise control over the immobilization process.

The molecule features a maleimide group, which reacts specifically with sulfhydryl (thiol) groups under mild conditions, and a t-butyl carbazate protected carboxylic acid.[1][] The long undecane chain provides a flexible spacer to minimize steric hindrance and maintain the biological activity of the immobilized molecule. The protected carboxyl group allows for a sequential reaction scheme: first, the deprotection to reveal the carboxylic acid, followed by its activation and coupling to an amine-functionalized surface.

Principle of Immobilization

The immobilization strategy involves two key stages:

  • Deprotection and Surface Coupling: The t-butyl carbazate protecting group is removed under acidic conditions to expose the terminal carboxylic acid. This carboxylic acid is then activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester.[3][4][5] This activated ester readily reacts with primary amine groups previously introduced onto the desired surface (e.g., gold, silica, nanoparticles), forming a stable amide bond.

  • Biomolecule Conjugation: The surface, now functionalized with the linker exposing the maleimide group, is ready for the immobilization of a thiol-containing biomolecule (e.g., proteins with cysteine residues, thiol-modified oligonucleotides). The maleimide group undergoes a specific Michael addition reaction with the sulfhydryl group, resulting in a stable thioether linkage.[][6][7]

Core Applications

  • Biosensor Development: Covalent attachment of antibodies, enzymes, or nucleic acid probes to sensor surfaces (e.g., gold-coated SPR chips, electrodes).[8][9][10]

  • Drug Discovery and Development: Immobilization of target proteins for high-throughput screening of small molecule libraries.

  • Proteomics: Creation of protein microarrays for studying protein-protein interactions.

  • Cell Biology: Modification of surfaces to study cell adhesion and signaling by presenting specific ligands.

  • Nanoparticle Functionalization: Conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles for targeted drug delivery or imaging applications.[11][12]

Data Presentation

The efficiency of each step in the immobilization process can be optimized by adjusting various parameters. The following tables provide typical ranges for key experimental variables.

ParameterTypical RangeNotes
Deprotection Step
Deprotecting AgentTrifluoroacetic Acid (TFA)A 25-50% solution in an anhydrous solvent like Dichloromethane (DCM) is commonly used.[13]
Reaction Time1 - 4 hoursProgress can be monitored by TLC or LC-MS.[13]
Temperature0 °C to Room Temp.Starting at 0 °C can help minimize potential side reactions.[13]
Carboxylic Acid Activation & Surface Coupling
EDC Concentration2 - 10 mMA molar excess over the surface-bound carboxyl groups is recommended. The optimal concentration should be determined empirically.[3]
NHS Concentration5 - 25 mMTypically used in conjunction with EDC to improve coupling efficiency.[3][14]
Activation Buffer pH4.5 - 6.0MES buffer is a common choice as it lacks primary amines.[3][5]
Coupling Buffer pH7.0 - 8.5PBS or HEPES buffers are suitable for the reaction with surface amines.[3]
Reaction Time1 - 4 hoursCan be performed at room temperature or overnight at 4°C.[3]
Maleimide-Thiol Conjugation
Biomolecule Concentration0.1 - 2 mg/mLDependent on the specific biomolecule and surface density desired.
Buffer pH6.5 - 7.5The reaction is most specific to thiols in this pH range, minimizing reaction with amines.[]
Reaction Time2 hours to overnightCan be performed at room temperature or 4°C.
Temperature4 °C to Room Temp.Lower temperatures can be used to maintain the stability of sensitive biomolecules.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces

A) Silanization of Glass or Silica Surfaces:

  • Clean the silica-based surface thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

  • Dry the surface under a stream of nitrogen.

  • Treat the surface with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.

  • Immediately immerse the cleaned surface in a 1-5% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours at room temperature.

  • Rinse the surface with toluene, followed by ethanol, and finally deionized water to remove excess silane.

  • Cure the silanized surface by baking at 110°C for 30-60 minutes.

B) Modification of Gold Surfaces:

  • Clean the gold surface by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the surface extensively with deionized water and dry with nitrogen.

  • Immerse the clean gold surface in a 1 mM solution of an amine-terminated thiol (e.g., 11-amino-1-undecanethiol) in absolute ethanol for 12-24 hours to form a self-assembled monolayer (SAM).

  • Rinse the surface with ethanol and dry with nitrogen.

Protocol 2: Linker Immobilization
  • Deprotection of this compound:

    • Dissolve the linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0°C in an ice bath.

    • Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 25-50% (v/v).[13]

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[13]

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.

  • Activation and Coupling to Amine-Functionalized Surface:

    • Prepare an activation buffer (e.g., 0.1 M MES, pH 5.5).

    • Dissolve the deprotected linker in the activation buffer.

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in the activation buffer.

    • Add EDC and NHS to the linker solution to achieve a final concentration of approximately 10 mM and 25 mM, respectively.

    • Immediately apply the activated linker solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature.

    • Rinse the surface with the activation buffer, followed by a neutral pH buffer (e.g., PBS, pH 7.4) to remove excess reagents.

Protocol 3: Biomolecule Immobilization
  • Prepare a solution of the thiol-containing biomolecule (e.g., protein, peptide) in a suitable conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).

  • Apply the biomolecule solution to the maleimide-functionalized surface.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Optional Quenching Step: To block any unreacted maleimide groups, incubate the surface with a solution of a small thiol-containing molecule (e.g., 10 mM cysteine or β-mercaptoethanol) for 30 minutes at room temperature.

  • Wash the surface thoroughly with the conjugation buffer to remove any non-covalently bound biomolecules.

  • The surface is now ready for use in downstream applications.

Visualizations

experimental_workflow cluster_surface_prep Surface Preparation cluster_linker_immobilization Linker Immobilization cluster_biomolecule_conjugation Biomolecule Conjugation start Substrate (e.g., Glass, Gold) cleaning Cleaning & Activation start->cleaning functionalization Amine Functionalization (e.g., APTES, Amino-thiol) cleaning->functionalization coupling Coupling to Amine Surface functionalization->coupling linker Linker with Protected Carboxyl deprotection Deprotection (TFA/DCM) linker->deprotection activation Carboxyl Activation (EDC/NHS) deprotection->activation activation->coupling conjugation Maleimide-Thiol Conjugation coupling->conjugation biomolecule Thiol-containing Biomolecule biomolecule->conjugation quenching Quenching (Optional) conjugation->quenching final_surface Functionalized Surface quenching->final_surface

Caption: Experimental workflow for surface immobilization.

signaling_pathway cluster_step1 Step 1: Linker Deprotection & Activation cluster_step3 Step 3: Biomolecule Immobilization linker Protected Linker (t-butyl carbazate) deprotected_linker Deprotected Linker (-COOH) linker->deprotected_linker TFA activated_linker Activated Linker (-NHS Ester) deprotected_linker->activated_linker EDC/NHS amine_surface Amine-Functionalized Surface (-NH2) linker_surface Linker-Modified Surface (Maleimide exposed) activated_linker->linker_surface Coupling amine_surface->linker_surface Amide Bond Formation thiol_biomolecule Thiol-Biomolecule (-SH) final_product Immobilized Biomolecule linker_surface->final_product Conjugation thiol_biomolecule->final_product Thioether Bond Formation

Caption: Chemical reaction pathway for immobilization.

References

Application Notes and Protocols for the Two-Step Conjugation of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker, in a two-step bioconjugation strategy. This approach enables the site-specific linkage of a thiol-containing molecule (e.g., a protein or peptide with a cysteine residue) to a carbonyl-containing molecule (e.g., an oxidized glycoprotein or a molecule with an aldehyde or ketone group).

The initial step involves the reaction of the maleimide moiety with a sulfhydryl group to form a stable thioether bond. The second part of the protocol outlines the deprotection of the t-butyl carbazate to a reactive hydrazide, followed by its conjugation to a carbonyl group, forming a stable hydrazone bond. This sequential reaction strategy offers precise control over the conjugation process, minimizing the formation of undesirable byproducts.

Core Principles

The conjugation strategy is based on two well-established bioorthogonal reactions:

  • Maleimide-Thiol Reaction: This reaction proceeds via a Michael addition mechanism, where the maleimide group demonstrates high selectivity for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] At neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[2] The resulting thioether bond is stable under physiological conditions.[2]

  • Hydrazide-Carbonyl Ligation: The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond. This reaction is most efficient under slightly acidic conditions (pH 4.5-6.0) but can also proceed at neutral pH, often accelerated by catalysts like aniline.[3][4] The resulting hydrazone linkage can be further stabilized by reduction to a secondary amine.[5]

Data Presentation

The following tables summarize the key reaction parameters for the two-step conjugation protocol.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5Optimal for thiol selectivity and maleimide stability.[1][2]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C for sensitive biomolecules.[2]
Reaction Time 1-4 hours at RT; 4-12 hours at 4°CMonitor reaction progress for optimization.
Buffer Phosphate, HEPES, or Bicarbonate buffersAvoid buffers with primary amines (e.g., Tris) or thiols.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1An excess of the maleimide linker is recommended to ensure complete conjugation of the thiol.

Table 2: Reaction Conditions for Hydrazide-Carbonyl Ligation

ParameterRecommended ConditionsNotes
pH 4.5 - 6.0Mildly acidic conditions favor hydrazone formation.[3][4]
Temperature Room Temperature (20-25°C)
Reaction Time 2-24 hoursReaction kinetics can be slower than maleimide-thiol conjugation.[4]
Buffer Acetate or MES buffersAmine-free buffers are recommended.[4]
Catalyst (Optional) Aniline (10-100 mM)Can significantly increase the rate of hydrazone formation.[4]
Molar Ratio (Hydrazide:Carbonyl) 10:1 to 50:1An excess of the hydrazide-functionalized molecule is used to maximize conjugation.[4]

Experimental Protocols

Part 1: Conjugation of a Thiol-Containing Protein with this compound

This protocol describes the initial conjugation of the maleimide moiety of the linker to a protein containing free sulfhydryl groups.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-amine, non-thiol containing buffers like HEPES can also be used.[1][6]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[6]

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[2]

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Preparation of the Maleimide Linker Solution:

    • Immediately before use, prepare a 10 mM stock solution of "this compound" in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted maleimide linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Conjugation Buffer.[2]

experimental_workflow_part1 cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification dissolve Dissolve Protein in Degassed Buffer (pH 7.0-7.5) reduce Reduce Disulfide Bonds (optional, with TCEP) dissolve->reduce purify_protein Remove Excess TCEP (Desalting Column) reduce->purify_protein conjugate Incubate Protein and Maleimide Mixture (RT for 2h or 4°C overnight) purify_protein->conjugate prep_linker Prepare Maleimide Linker Stock Solution (DMSO/DMF) prep_linker->conjugate purify_conjugate Purify Conjugate (Size-Exclusion Chromatography or Dialysis) conjugate->purify_conjugate

Workflow for Maleimide-Thiol Conjugation.
Part 2: Deprotection of the t-Butyl Carbazate and Conjugation to a Carbonyl-Containing Molecule

This part of the protocol involves the removal of the t-butyl (Boc) protecting group to generate a reactive hydrazide, followed by conjugation to an aldehyde or ketone.

Materials:

  • Protein-linker conjugate from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carbonyl-containing molecule (e.g., oxidized glycoprotein)

  • Sodium Periodate (NaIO₄) (for glycoprotein oxidation)

  • Glycerol

  • Hydrazone Ligation Buffer: 100 mM Sodium Acetate, pH 4.5-6.0[3]

  • Aniline (optional catalyst)

  • Desalting column or dialysis equipment

Protocol:

  • Generation of Aldehydes on Glycoproteins (if applicable):

    • Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[2]

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.[3]

    • Incubate in the dark for 15-30 minutes at room temperature.[3]

    • Quench the reaction by adding a molar excess of glycerol.[3]

    • Remove excess periodate and byproducts by buffer exchange into the Hydrazone Ligation Buffer using a desalting column or dialysis.[3]

  • Deprotection of the t-Butyl Carbazate:

    • Lyophilize the purified protein-linker conjugate from Part 1.

    • Treat the lyophilized conjugate with a solution of 25-50% TFA in DCM for 30-60 minutes at room temperature.[3][7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Remove the TFA/DCM solution under a stream of nitrogen and then under high vacuum.

    • Immediately redissolve the deprotected conjugate in Hydrazone Ligation Buffer.

  • Hydrazide-Carbonyl Ligation:

    • Combine the deprotected protein-hydrazide conjugate with the carbonyl-containing molecule in the Hydrazone Ligation Buffer. A 10-50 fold molar excess of the protein-hydrazide is recommended.[4]

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[4]

    • Incubate the reaction mixture for 2-24 hours at room temperature.[4]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove unreacted components.

experimental_workflow_part2 cluster_carbonyl_prep Carbonyl Preparation (Glycoprotein Example) cluster_deprotection_ligation Deprotection and Ligation cluster_final_purification Final Purification dissolve_glyco Dissolve Glycoprotein in Acetate Buffer (pH 5.5) oxidize Oxidize with Sodium Periodate dissolve_glyco->oxidize quench Quench with Glycerol oxidize->quench purify_glyco Buffer Exchange into Hydrazone Ligation Buffer quench->purify_glyco deprotect Deprotect t-Butyl Carbazate (TFA/DCM) ligate Incubate with Carbonyl-Molecule (pH 4.5-6.0, optional aniline) deprotect->ligate purify_final Purify Final Conjugate (Chromatography) ligate->purify_final

Workflow for Hydrazide-Carbonyl Ligation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the two-step conjugation process.

logical_relationship cluster_reactants Initial Reactants cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Deprotection and Hydrazide Ligation Thiol_Molecule Thiol-Containing Molecule (e.g., Protein-SH) Intermediate Intermediate Conjugate (Protein-S-Linker-Boc-Hydrazide) Thiol_Molecule->Intermediate pH 6.5-7.5 Linker 11-Maleimidoundecane-1-carbonyl -1-(t-butyl)carbazate Linker->Intermediate Carbonyl_Molecule Carbonyl-Containing Molecule (e.g., Oxidized Glycoprotein) Final_Conjugate Final Conjugate (Protein-S-Linker-Hydrazone-Molecule) Carbonyl_Molecule->Final_Conjugate Deprotected_Intermediate Deprotected Intermediate (Protein-S-Linker-Hydrazide) Intermediate->Deprotected_Intermediate TFA/DCM Deprotected_Intermediate->Final_Conjugate pH 4.5-6.0

Logical flow of the two-step conjugation.

References

Application Note: Quantifying the Crosslinking Efficiency of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. It features a maleimide group for selective reaction with sulfhydryl (thiol) moieties and a Boc-protected carbazate group for reaction with carbonyls (aldehydes or ketones) following deprotection. This application note provides detailed protocols for quantifying the efficiency of each conjugation step, ensuring reproducible and well-characterized bioconjugates for research, diagnostic, and therapeutic applications.[1][2]

Introduction

The ability to covalently link different biomolecules is fundamental in drug development, diagnostics, and proteomics research.[3] Heterobifunctional crosslinkers provide the means to connect molecules with different functional groups. This compound contains two distinct reactive moieties separated by a long undecane spacer arm:

  • Maleimide Group: Reacts specifically and efficiently with thiol groups found in cysteine residues of proteins and peptides under mild physiological conditions (pH 6.5-7.5).[1] This reaction involves a Michael addition to form a stable thioether bond.[1]

  • Boc-Protected Carbazate: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a reactive hydrazide. This hydrazide can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.

Accurate quantification of the crosslinking efficiency at each step is critical for process optimization, quality control, and understanding the stoichiometry of the final conjugate.[4] This document outlines spectroscopic and chromatographic methods to determine the degree of conjugation.

Experimental Protocols

Protocol 1: Quantification of Maleimide-Thiol Conjugation Efficiency

This protocol quantifies the reaction between the maleimide group and a thiol-containing molecule by monitoring the decrease in absorbance at 302 nm, which is characteristic of the maleimide double bond.[5]

Materials:

  • Protein or peptide with at least one free cysteine residue.

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[6]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[1][6]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][6]

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein/peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

    • If cysteine residues are in disulfide bonds, reduction is necessary.[1] Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols and must be removed before adding the maleimide reagent.[1]

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide crosslinker solution to the protein solution while gently stirring.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quantification:

    • Measure the absorbance of the reaction mixture at 302 nm at the beginning of the reaction (t=0) and after the incubation period (t=final).

    • The efficiency is calculated based on the reduction in absorbance, which corresponds to the consumption of the maleimide group.

    Calculation: Crosslinking Efficiency (%) = [1 - (Abs₃₀₂ at t=final / Abs₃₀₂ at t=0)] x 100

  • Purification:

    • Remove excess, unreacted crosslinker using gel filtration chromatography (desalting column) or dialysis.[1]

Protocol 2: Quantification of Carbazate-Aldehyde Conjugation Efficiency

This protocol involves the deprotection of the carbazate and its subsequent reaction with an aldehyde-containing molecule. The efficiency is determined by HPLC, which separates the conjugated product from the unreacted starting material.

Materials:

  • Thiol-conjugated intermediate from Protocol 1.

  • Aldehyde- or ketone-containing molecule.

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Reaction Buffer: Aniline-containing acetate buffer (pH 4.5-5.5).

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Boc Group Deprotection:

    • Lyophilize the purified conjugate from Protocol 1 to remove the aqueous buffer.

    • Resuspend the conjugate in a solution of 95% TFA / 5% water and incubate for 1-2 hours at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

    • Immediately resuspend the deprotected conjugate in the reaction buffer (pH 4.5-5.5).

  • Carbonyl Conjugation:

    • Add a molar excess of the aldehyde- or ketone-containing molecule to the deprotected conjugate solution.

    • Incubate the reaction for 2-4 hours at room temperature. The presence of aniline in the buffer acts as a catalyst.

  • HPLC Analysis:

    • Inject a sample of the reaction mixture onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for peptides/proteins).

  • Quantification:

    • Identify the peaks corresponding to the starting material (deprotected conjugate) and the final product.

    • Calculate the crosslinking efficiency by integrating the peak areas.

    Calculation: Crosslinking Efficiency (%) = [Area_product / (Area_starting_material + Area_product)] x 100

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Spectrophotometric Quantification of Maleimide-Thiol Reaction

SampleInitial Absorbance (302 nm)Final Absorbance (302 nm)Crosslinking Efficiency (%)
Test 10.9520.11488.0%
Test 20.9480.10588.9%
Control (No Thiol)0.9550.9451.0%

Table 2: HPLC-Based Quantification of Carbazate-Aldehyde Reaction

SamplePeak Area (Starting Material)Peak Area (Product)Crosslinking Efficiency (%)
Test 12,540,10012,700,50083.3%
Test 22,310,50012,938,80084.8%
Control (No Aldehyde)15,150,200Not Detected0.0%

Visualizations

G Figure 1: Overall Experimental Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: Deprotection & Purification cluster_step3 Step 3: Carbazate-Carbonyl Reaction Thiol_Protein Thiol-Containing Protein/Peptide Conjugate1 Intermediate Conjugate Thiol_Protein->Conjugate1 Crosslinker Maleimide-Carbazate Crosslinker Crosslinker->Conjugate1 TFA TFA Treatment Conjugate1->TFA Purify1 Purification TFA->Purify1 Deprotected Deprotected Conjugate Purify1->Deprotected Final_Product Final Bioconjugate Deprotected->Final_Product Carbonyl_Molecule Aldehyde/Ketone Molecule Carbonyl_Molecule->Final_Product

Caption: Workflow for two-step conjugation using the heterobifunctional crosslinker.

G Figure 2: Logic of Quantification Methods cluster_reaction Reaction Stage cluster_quant Quantification Technique Reaction1 Maleimide + Thiol (Thioether Formation) Method1 UV-Vis Spectrophotometry (Monitor Abs at 302 nm) Reaction1->Method1 Quantified By Reaction2 Carbazate + Carbonyl (Hydrazone Formation) Method2 Reverse-Phase HPLC (Peak Area Integration) Reaction2->Method2 Quantified By

Caption: Relationship between the specific chemical reaction and its quantification method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the reaction conditions for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate". The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on pH optimization for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This pH range provides the best balance between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which ensures high specificity for cysteine residues over lysine residues.[1][2]

Q2: What are the consequences of performing the conjugation outside the optimal pH range?

Performing the reaction outside the recommended pH range of 6.5-7.5 can lead to several undesirable outcomes:

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][3][4] Additionally, the reactivity of primary amines (e.g., from lysine residues in proteins) towards the maleimide group increases, leading to non-specific conjugation and unwanted side products.[1][3]

  • Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (R-SH) is predominantly in its protonated form, and the concentration of the more reactive thiolate anion (R-S⁻) is reduced.[1][3]

Q3: Which buffers are recommended for this reaction?

Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are commonly used for maleimide-thiol conjugations.[1][2][5] It is crucial to use buffers that are free of thiols (e.g., dithiothreitol - DTT) and to exercise caution with buffers containing primary amines, such as Tris, as they can compete with the intended reaction.[1][2] Degassing the buffer before use is recommended to remove dissolved oxygen and prevent the oxidation of thiols.[2][5]

Q4: How should I prepare and handle the this compound reagent?

Due to the susceptibility of the maleimide group to hydrolysis, it is recommended to prepare stock solutions of the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][2] Avoid prolonged storage of the reagent in aqueous solutions.[2]

Q5: My protein's cysteine residues are involved in disulfide bonds. What should I do?

If the target thiol groups are present as disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups prior to conjugation.[2][5] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT). If DTT is used, it must be removed from the protein solution before adding the maleimide reagent to prevent it from competing with the protein's thiols.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of the maleimide reagent Prepare a fresh stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before the reaction. Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2][4]
Oxidation of thiol groups Degas all buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure complete reduction of any disulfide bonds with a suitable reducing agent like TCEP.[2][5]
Incorrect buffer composition Use non-nucleophilic buffers such as phosphate or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols.[1][2]
Non-specific Labeling Reaction pH is too high Maintain the reaction pH within the optimal range of 6.5-7.5 to minimize reactions with primary amines.[1][3]
Precipitation During Reaction Poor solubility of the maleimide reagent Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[2]

Experimental Protocols & Data

Key Parameters for Maleimide-Thiol Conjugation
Parameter Recommended Range/Condition Notes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][3]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 excess of the maleimide reagent is a good starting point for optimization.[1][2]
Protein Concentration 1-10 mg/mLA common concentration range for efficient conjugation.[1][5]
Buffer PBS, HEPES, Bicarbonate (Thiol-free)Avoid buffers with competing nucleophiles.[1][2]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare & Degas Thiol-Free Buffer (pH 6.5-7.5) mix Add Maleimide Solution to Thiolated Molecule prep_buffer->mix prep_reagent Dissolve Maleimide Reagent in Anhydrous DMSO/DMF prep_reagent->mix prep_protein Prepare Thiolated Molecule Solution prep_protein->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Optional: Quench with Excess Thiol (e.g., Cysteine) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: General workflow for maleimide-thiol conjugation.

Signaling Pathways and Logical Relationships

pH Influence on Maleimide Reactivity

G cluster_ph Reaction pH cluster_outcomes Reaction Outcomes ph_low pH < 6.5 outcome_slow Slow Reaction Rate (Protonated Thiol) ph_low->outcome_slow ph_optimal pH 6.5 - 7.5 outcome_optimal Optimal Thiol Conjugation (High Selectivity & Rate) ph_optimal->outcome_optimal ph_high pH > 7.5 outcome_hydrolysis Maleimide Hydrolysis (Inactive Reagent) ph_high->outcome_hydrolysis outcome_amine_reaction Reaction with Amines (Non-specific Labeling) ph_high->outcome_amine_reaction

Caption: Logical relationship between pH and maleimide reaction outcomes.

Troubleshooting Decision Tree for Low Conjugation Yield

G start Low Conjugation Yield check_ph Is pH between 6.5 and 7.5? start->check_ph check_reagent Was maleimide reagent prepared fresh in anhydrous solvent? check_ph->check_reagent Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_thiols Are thiols free and not oxidized? check_reagent->check_thiols Yes remake_reagent Prepare fresh reagent check_reagent->remake_reagent No reduce_thiols Reduce disulfides (TCEP) & degas buffer check_thiols->reduce_thiols No optimize_ratio Optimize maleimide:thiol molar ratio check_thiols->optimize_ratio Yes

References

Technical Support Center: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues with "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This is a common issue due to the compound's long hydrophobic undecane chain.[1] The following steps provide a systematic approach to troubleshoot and resolve solubility problems.

Step 1: Solvent Selection

The choice of solvent is critical for dissolving this hydrophobic crosslinker.[2] It is recommended to start with organic solvents.

  • Recommended Initial Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Chloroform

    • Tetrahydrofuran (THF)

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. If your experiment requires an aqueous medium, dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) first, and then add it dropwise to the aqueous buffer.[3] Be aware that this may still lead to precipitation if the final concentration of the organic solvent is too low.

Step 2: Improving Dissolution

If the compound remains insoluble or forms a suspension, the following techniques can be employed:

  • Gentle Heating: Warm the solution gently (e.g., in a 30-40°C water bath). Avoid excessive heat, which could potentially degrade the maleimide group.

  • Vortexing or Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath to break up any clumps and increase the surface area for dissolution.

Step 3: Considering the Entire Experimental System

The components of your reaction mixture can influence the solubility of the crosslinker.

  • Buffer Components: Avoid buffers containing primary amines (e.g., Tris) or thiols, as they can react with the crosslinker.[3][4]

  • Protein Concentration: High concentrations of proteins can sometimes lead to aggregation when a hydrophobic crosslinker is introduced.[1]

Below is a logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue solvent Select an appropriate organic solvent (DMSO, DMF) start->solvent dissolved1 Is the compound dissolved? solvent->dissolved1 agitation Apply gentle heating (30-40°C) and/or sonication dissolved1->agitation No success Proceed with experiment dissolved1->success Yes dissolved2 Is the compound dissolved? agitation->dissolved2 cosolvent Consider a co-solvent system (e.g., DMSO/DCM) dissolved2->cosolvent No dissolved2->success Yes dissolved3 Is the compound dissolved? cosolvent->dissolved3 dissolved3->success Yes fail Contact Technical Support for further assistance dissolved3->fail No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of "this compound" in common laboratory solvents?

Solvent CategoryExamplesExpected SolubilityNotes
Polar Aprotic DMSO, DMFHighRecommended starting solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighGood for initial dissolution.
Ethers Tetrahydrofuran (THF)ModerateMay require warming.
Alcohols Ethanol, MethanolLow to ModerateMay be soluble with heating.
Aqueous Buffers PBS, HEPESInsolubleDirect dissolution is not advised.
Hydrocarbons Hexane, HeptaneLowNot recommended.

Q2: Can I dissolve the compound directly in an aqueous buffer for my bioconjugation reaction?

No, it is highly unlikely to dissolve directly in aqueous buffers. The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add this stock solution to your aqueous reaction mixture. Be mindful of the final concentration of the organic solvent, as too high a percentage may affect your biomolecules.

Q3: I observed precipitation when adding the DMSO stock solution of the crosslinker to my protein solution. What should I do?

This may be due to the hydrophobicity of the crosslinker causing the protein to aggregate.[1] Consider the following:

  • Reduce the concentration: Try using a more dilute solution of both the crosslinker and your protein.

  • Optimize the addition: Add the crosslinker stock solution very slowly to the protein solution while gently stirring.

  • Incorporate solubility enhancers: For some applications, adding a small amount of a non-ionic detergent or a solubility-enhancing agent like polyethylene glycol (PEG) to the buffer can help.[]

Q4: How should I store the "this compound"?

It is recommended to store the solid compound at -20°C, protected from moisture.[1] For solutions in organic solvents, it is best to prepare them fresh before use to avoid hydrolysis of the maleimide group. If storage of a stock solution is necessary, store it in an anhydrous solvent at -20°C.

Q5: Will the Boc protecting group affect the solubility?

The tert-butyloxycarbonyl (Boc) group is relatively nonpolar and contributes to the overall hydrophobicity of the molecule. The primary driver of poor aqueous solubility, however, is the long undecane alkyl chain.

The following diagram illustrates the relationship between the compound's structure and its solubility characteristics.

G cluster_0 This compound cluster_1 Solubility Implications struct Maleimide (Reactive Group) Undecane Chain (Hydrophobic) Carbonyl Carbazate t-Butyl (Boc Group, Hydrophobic) solubility Poor Aqueous Solubility Good Organic Solvent Solubility struct:f1->solubility:f0 Primary Contributor struct:f3->solubility:f0 Contributes

References

preventing aggregation with long-chain maleimide crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protein aggregation when using long-chain maleimide crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are long-chain maleimide crosslinkers and what is their primary application?

A1: Long-chain maleimide crosslinkers are reagents used to covalently link two molecules, typically proteins or a protein and a small molecule payload (like a drug). They contain two key features:

  • A maleimide group: This group reacts with high specificity to sulfhydryl groups (-SH) found on cysteine residues, forming a stable thioether bond.

  • A long spacer arm: Often made of polyethylene glycol (PEG), this flexible chain increases the distance between the conjugated molecules.

Their primary application is in bioconjugation, such as the creation of antibody-drug conjugates (ADCs), where the long chain helps to improve solubility and reduce aggregation of the final product.

Q2: How do long-chain maleimide crosslinkers help prevent protein aggregation?

A2: Protein aggregation during conjugation can be triggered by increased surface hydrophobicity or by destabilizing the protein's structure. Long-chain crosslinkers, particularly those with hydrophilic PEG spacers, help prevent aggregation in two main ways:

  • Steric Hindrance: The long, flexible PEG chain creates a "shield" around the protein. This physically increases the distance between protein molecules, preventing the intermolecular interactions that lead to clumping and aggregation.

  • Increased Hydrophilicity: The PEG spacer is highly hydrophilic, which can help to mask hydrophobic patches on the protein surface that may be exposed during the conjugation process. This improves the overall solubility of the protein conjugate in aqueous buffers.

Q3: What is the optimal pH for a maleimide-thiol conjugation reaction?

A3: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .

  • Below pH 6.5, the reaction rate slows significantly because the target thiol is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis (reaction with water), which renders it inactive. Furthermore, at higher pH, the maleimide loses its specificity for thiols and can begin to react with primary amines, such as those on lysine residues, leading to non-specific labeling. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Q4: Why do the cysteine residues on my protein need to be reduced before conjugation?

A4: Maleimides react specifically with free sulfhydryl groups (-SH). In many proteins, pairs of cysteine residues are linked together in disulfide bonds (-S-S-), which stabilize the protein's structure. These disulfide bonds are unreactive towards maleimides. Therefore, to make these cysteines available for conjugation, the disulfide bonds must first be broken (reduced) using a reducing agent like TCEP or DTT.

Troubleshooting Guide

Problem: I am observing low or no conjugation efficiency.

Potential CauseRecommended Solution
Oxidized Thiols Cysteine residues have re-formed disulfide bonds after reduction. Ensure you are working with degassed buffers to minimize oxygen. Including a chelating agent like EDTA (1-5 mM) can also prevent metal-catalyzed oxidation.
Hydrolyzed Maleimide The maleimide reagent was inactivated by moisture or improper pH. Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF. Ensure the reaction pH is kept between 6.5 and 7.5.
Incomplete Reduction The disulfide bonds in the protein were not fully reduced. Use a sufficient molar excess of a reducing agent. TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide. A 10-100 fold molar excess is a common starting point.
Incorrect Stoichiometry The molar ratio of the maleimide crosslinker to the protein's free thiols is too low. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific protein.

Problem: My protein is precipitating or aggregating during/after the conjugation reaction.

Potential CauseRecommended Solution
High Protein Concentration High concentrations increase the likelihood of intermolecular interactions. Try performing the reaction at a lower protein concentration (e.g., 1-10 mg/mL).
Protein Destabilization The reduction of structural disulfide bonds can destabilize the protein, leading to unfolding and aggregation. Perform the conjugation step as quickly as possible after reduction. Consider adding stabilizing excipients like 5-10% glycerol or 50-100 mM arginine to the buffer.
Increased Hydrophobicity The conjugated molecule may be hydrophobic, increasing the overall hydrophobicity of the protein surface and causing it to aggregate. Using a crosslinker with a longer, more hydrophilic PEG chain can help mitigate this by shielding hydrophobic regions and increasing solubility.
Suboptimal Buffer Conditions The buffer composition, pH, or presence of organic co-solvents may be destabilizing the protein. Screen different buffer systems and ensure the pH is optimal for both protein stability and the conjugation reaction (pH 6.5-7.5).
Visualizing the Problem and Solution

The following diagrams illustrate the mechanism of aggregation and how long-chain crosslinkers help prevent it.

G cluster_0 Aggregation with Short Crosslinkers p1 Protein 1 p2 Protein 2 p1->p2 Intermolecular Crosslinking agg Protein Aggregate p1->agg Leads to Precipitation p2->agg Leads to Precipitation G cluster_1 Prevention with Long-Chain Crosslinkers p3 Protein A linker p3->linker Long, hydrophilic PEG chain p4 Protein B caption Steric hindrance from the long chains keeps proteins separated, preventing aggregation and improving solubility. G A 1. Protein Preparation & Reduction C 3. Conjugation Reaction A->C B 2. Prepare Maleimide Reagent B->C D 4. Quench Reaction (Optional) C->D E 5. Purify Conjugate D->E F 6. Analysis E->F G start Problem: High Aggregation in SEC q1 Was protein concentration > 10 mg/mL? start->q1 a1_yes Action: Lower protein concentration during conjugation. q1->a1_yes Yes q2 Was a short-chain or hydrophobic crosslinker used? q1->q2 No a1_yes->q2 a2_yes Action: Switch to a crosslinker with a longer, hydrophilic PEG spacer. q2->a2_yes Yes q3 Were stabilizing excipients (e.g., glycerol, arginine) used? q2->q3 No a2_yes->q3 a3_no Action: Add stabilizers to the reaction buffer. q3->a3_no No end Re-run experiment and analyze by SEC. q3->end Yes a3_no->end

Technical Support Center: Troubleshooting "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during crosslinking experiments using "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate".

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common challenges.

Issue 1: Low or No Crosslinking Efficiency

Question: I am observing a very low yield or complete failure of my maleimide-thiol conjugation reaction. What are the possible causes and how can I improve the efficiency?

Answer: Low crosslinking efficiency is a frequent challenge that can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the issue.

  • Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1][2] The long undecane chain of this specific crosslinker does not alter the reactivity of the maleimide headgroup.

    • Solution: Always prepare solutions of the maleimide crosslinker immediately before use.[3] For storage, use a dry, biocompatible organic solvent like anhydrous DMSO or DMF.[3][4] Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[1][5][6]

  • Potential Cause 2: Oxidized or Inaccessible Thiols. The target sulfhydryl (-SH) groups on your protein or molecule may be inaccessible (buried within the structure) or have formed disulfide bonds (-S-S-), which do not react with maleimides.[2][3]

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[1][7] Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with the maleimide.[1] Ensure buffers are degassed to prevent re-oxidation.[8]

  • Potential Cause 3: Suboptimal pH. The pH is a critical parameter. Below pH 6.5, the reaction rate decreases significantly as the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.[1][6]

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5]

  • Potential Cause 4: Interfering Buffer Components. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris, Glycine) can compete with the target molecule for the maleimide crosslinker.[9][10][11]

    • Solution: Use non-amine, non-thiol buffers such as PBS or HEPES within the recommended pH range.[10] If reducing agents like DTT were used, they must be removed by desalting column or dialysis before initiating the crosslinking reaction.[9]

  • Potential Cause 5: Solubility Issues of the Crosslinker. "this compound" has a long C11 alkyl chain, which can lead to poor solubility in purely aqueous buffers, causing it to precipitate out of solution.

    • Solution: Dissolve the crosslinker in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer.[8] You may need to optimize the final percentage of the organic solvent in the reaction mixture (e.g., up to 20% DMSO) to maintain solubility without denaturing your protein.[12]

  • Potential Cause 6: Incorrect Stoichiometry. The molar ratio of the maleimide crosslinker to the target thiol can significantly impact conjugation efficiency.

    • Solution: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for labeling proteins.[1] This ratio may need to be optimized for your specific molecules, especially if the target thiol is sterically hindered.[1]

Issue 2: Lack of Selectivity and Unexpected Side Products

Question: My analysis shows multiple products, and I suspect the crosslinker is reacting with non-thiol groups. How can I identify and minimize these side products?

Answer: The appearance of unexpected side products can compromise the purity and function of your final conjugate. Understanding the potential side reactions is key to mitigating them.

  • Potential Cause 1: Reaction with Primary Amines. At pH values above 7.5, maleimides lose their thiol selectivity and can react with other nucleophilic groups, most notably the primary amines on lysine residues.[1][6][13]

    • Solution: Strictly maintain the reaction pH within the 6.5-7.5 range to ensure high chemoselectivity for thiols.[1][2]

  • Potential Cause 2: Thiazine Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring of the conjugate, leading to a stable thiazine rearrangement.[1][14][15] This is more prominent at physiological or higher pH.[13][15]

    • Solution: If this side reaction is undesirable, perform the conjugation at a more acidic pH (~5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[13][14] Alternatively, if possible, avoid using molecules with an N-terminal cysteine for this type of conjugation.[15]

Issue 3: Instability of the Final Conjugate

Question: My purified conjugate appears to be unstable over time, leading to loss of the crosslinked molecule. What could be the cause?

Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions.

  • Potential Cause: Retro-Michael Reaction and Thiol Exchange. The thioether bond is susceptible to a retro-Michael reaction, where the bond can break, reforming the maleimide and the thiol.[1][3] The released maleimide can then react with other thiols present in the solution (e.g., glutathione in a cellular environment), a process known as thiol exchange or "payload migration."[1][10]

    • Solution: To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether.[10][13] This is achieved by adjusting the pH of the purified conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C, monitoring the ring-opening by mass spectrometry.[3]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Effect of pH on Maleimide Reactions

pH Range Primary Reaction Rate of Thiol Reaction Risk of Amine Reaction Risk of Maleimide Hydrolysis Recommendation
< 6.5 Thiol-Maleimide Slower Very Low Low Use if substrate is unstable at higher pH, but expect longer reaction times.[7]
6.5 - 7.5 Thiol-Maleimide Optimal Very Low Moderate Recommended for most applications to ensure specificity. [7]

| > 7.5 | Thiol-Maleimide & Amine-Maleimide | Fast | High | High | Avoid to prevent non-specific binding to lysines.[7] |

Table 2: Recommended Reaction Parameters for Maleimide Crosslinking

Parameter Recommended Value Rationale & Notes
pH 6.5 - 7.5 Optimal balance between thiol reactivity and minimizing side reactions/hydrolysis.[1][5][6]
Buffer PBS, HEPES Use non-amine, non-thiol buffers to avoid interference.[10]
Temperature Room Temperature (or 4°C) Reaction is typically efficient at RT (1-2 hours) or can be performed overnight at 4°C.[16]
Molar Ratio 10-20x excess of maleimide Ensures efficient conjugation; may require optimization for specific molecules.[1]
Co-solvent DMSO or DMF Required to dissolve the hydrophobic crosslinker before adding to the aqueous reaction buffer.[8]

| Reducing Agent | TCEP (10-100x excess) | Reduces disulfide bonds; does not need to be removed prior to conjugation.[1] |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Prepare the protein solution (1-10 mg/mL) in a degassed, amine-free buffer (e.g., PBS, pH 7.2).[3] Degas buffers by vacuum or by bubbling with an inert gas (e.g., argon) to prevent re-oxidation of thiols.[8]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[2]

  • Incubate for 20-60 minutes at room temperature.[2][7]

  • The TCEP-treated protein solution can typically be used directly in the subsequent conjugation step without removal of the TCEP.[7]

Protocol 2: General Crosslinking Protocol
  • Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of "this compound" in anhydrous DMSO or DMF.[5]

  • Add the calculated volume of the crosslinker stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold). Gently mix immediately. The final concentration of organic solvent should be kept low to avoid protein denaturation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • (Optional) Quench the reaction by adding a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10-50 mM to react with any excess maleimide.[5][7] Incubate for 15-30 minutes.[10]

  • Proceed immediately to purification to remove excess, unreacted crosslinker and quenching reagents.[10] This is typically done using size-exclusion chromatography (desalting column) or dialysis.[2][8]

Visualizations

Experimental & Troubleshooting Workflows

experimental_workflow General Maleimide-Thiol Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 1. Reduce Protein (e.g., with TCEP) r1 3. Combine & React (pH 6.5-7.5, RT, 2h) p1->r1 p2 2. Dissolve Crosslinker (in DMSO/DMF) p2->r1 c1 4. Quench Reaction (Optional) r1->c1 c2 5. Purify Conjugate (e.g., Desalting Column) c1->c2

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_workflow Troubleshooting Low Crosslinking Efficiency start Low or No Conjugate? q1 Is the crosslinker solution freshly prepared? start->q1 s1 No: Maleimide may be hydrolyzed. Prepare fresh solution in DMSO/DMF. q1->s1 No q2 Is the reaction pH between 6.5 and 7.5? q1->q2 Yes s2 No: Reaction is inefficient or has side reactions. Adjust pH. q2->s2 No q3 Are target thiols reduced and accessible? q2->q3 Yes s3 No: Thiols may be oxidized. Perform reduction step with TCEP. q3->s3 No q4 Does the buffer contain interfering substances (thiols/amines)? q3->q4 Yes s4 Yes: Competing reaction occurs. Use non-interfering buffer (PBS, HEPES). q4->s4 Yes q5 Is the crosslinker precipitating? q4->q5 No s5 Yes: Poor solubility. Increase organic co-solvent (DMSO/DMF) in the reaction mixture. q5->s5 Yes end_node If issues persist, optimize molar ratio. q5->end_node No reaction_pathways Key Reaction Pathways in Maleimide Chemistry cluster_reactants Reactants cluster_products Products Prot_SH Protein-SH (Reduced Thiol) Desired Stable Thioether Conjugate Prot_SH->Desired Michael Addition (pH 6.5-7.5) Maleimide Maleimide Crosslinker Maleimide->Desired Side1 Amine Adduct (Side Product) Maleimide->Side1 Side2 Hydrolyzed Maleimide (Inactive) Maleimide->Side2 Prot_NH2 Protein-NH2 (Lysine) Prot_NH2->Side1 pH > 7.5 H2O H₂O H2O->Side2 pH > 7.0

References

side reactions of maleimide crosslinkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maleimide Crosslinker Chemistry

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of maleimide crosslinkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide crosslinkers?

A1: The most common side reactions encountered during maleimide-thiol conjugation are:

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at neutral to high pH, opening the ring to form an unreactive maleamic acid derivative. This can occur with the unreacted linker or the final conjugate.[1][2][3][4]

  • Reaction with Primary Amines: At pH values above 7.5, maleimides can lose their specificity for thiols and react with primary amines, such as the ε-amino group of lysine residues.[5][6][7][8]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, like in vivo with glutathione, the conjugated payload can be transferred to other thiol-containing molecules, leading to off-target effects.[1][3][7][9]

  • Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[3][5][7][10]

  • Disulfide Bond Formation: Free thiol groups on proteins or peptides can oxidize to form disulfide bonds, which are unreactive towards maleimides.[7][11][12]

Q2: How can I prevent the hydrolysis of my maleimide linker?

A2: To minimize maleimide hydrolysis, consider the following:

  • Control pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5][6][13] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while the rate of maleimide hydrolysis is relatively low.[2]

  • Reagent Preparation: It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[2][13] For storage, dissolve maleimide reagents in a dry, aprotic solvent like anhydrous DMSO or DMF and store at -20°C, protected from moisture.[2][13]

  • Temperature Control: Since higher temperatures accelerate hydrolysis, conduct the conjugation at room temperature (20-25°C) for shorter periods (30 minutes to 2 hours) or at 4°C for longer incubations (overnight).[2][13]

Q3: My maleimide conjugate is unstable in vivo. What is happening and how can I improve its stability?

A3: In vivo instability is often due to the retro-Michael reaction, where the thioether bond breaks, and the payload is transferred to other thiols like glutathione.[1][3][7] To improve stability:

  • Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring by adjusting the pH to 8.5-9.0.[1][3][7] The resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[7][14]

  • Use of Stabilized Maleimides: Consider using "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze after conjugation, or maleimides with electron-withdrawing N-substituents which accelerate the stabilizing ring-opening.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: Why am I observing a low yield or complete failure of my maleimide-thiol conjugation reaction?

Potential Cause Troubleshooting/Optimization Strategy
Maleimide Hydrolysis Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use.[2] Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2]
Inaccessible or Oxidized Thiols Reduce existing disulfide bonds using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed prior to conjugation.[7][12][17] To prevent re-oxidation, use degassed buffers and add a chelating agent like EDTA (1-5 mM).[7][12]
Incorrect Stoichiometry A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific molecules.[7][8]
Suboptimal pH The optimal pH for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate decreases. Above pH 7.5, side reactions with amines and hydrolysis increase.[3][7]
Low Temperature If performing the reaction at 4°C, a longer incubation time (overnight) may be necessary.[13]
Issue 2: Lack of Selectivity and Unexpected Side Products

Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Potential Cause Troubleshooting/Optimization Strategy
Reaction with Amines (e.g., Lysine) Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6][7]
Thiazine Rearrangement (with N-terminal Cysteine) This side reaction is more prominent at physiological or higher pH.[3][7] To minimize it, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[5]
Disulfide Exchange with Reducing Agents If using a thiol-containing reducing agent like DTT, it must be removed after reduction and before adding the maleimide reagent to prevent it from reacting.[7][12]

Data Summary

Table 1: Effect of pH on Maleimide Reactions

pH RangeRate of Thiol-Maleimide ReactionRate of Maleimide HydrolysisRate of Reaction with AminesRecommendation
< 6.5SlowNegligibleNegligibleUse only if the target molecule is unstable at higher pH. Expect longer reaction times.[3]
6.5 - 7.5OptimalMinimalModerateRecommended range for selective thiol conjugation.[3]
7.5 - 8.5FastIncreasedFastAvoid unless selective thiol reaction is not critical. Increased risk of side reactions.[3]
> 8.5Very FastSignificantVery FastNot recommended for selective thiol conjugation.[3]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation
  • Protein Preparation:

    • If your protein contains disulfide bonds, reduce them by incubating with a 10-50 fold molar excess of TCEP in a degassed buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature.[2][12] TCEP does not need to be removed.

    • If using DTT, it must be removed after reduction using a desalting column.[7][12]

  • Maleimide Reagent Preparation:

    • Allow the maleimide reagent to warm to room temperature before opening.

    • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[7]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[13] Protect from light if using a fluorescent maleimide.

  • Quenching (Optional but Recommended):

    • To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes.[2]

  • Purification:

    • Remove excess unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][13]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis
  • Initial Conjugation:

    • Perform the maleimide-thiol conjugation as described in Protocol 1.

  • pH Adjustment:

    • After the initial reaction and purification, adjust the pH of the conjugate solution to 8.5-9.0.[1]

  • Incubation:

    • Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[1]

  • Neutralization:

    • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]

Visualizations

Maleimide_Side_Reactions Maleimide Maleimide Thioether Thioether Conjugate (Desired Product) Maleimide->Thioether + Thiol (pH 6.5-7.5) Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis + H2O (pH > 7.5) AmineAdduct Amine Adduct (Side Product) Maleimide->AmineAdduct + Amine (pH > 7.5) Thiol Thiol (-SH) RetroMichael Thiol Exchange (Payload Loss) Thioether->RetroMichael Retro-Michael (+ External Thiol) Stabilized Stabilized Conjugate (Ring-Opened) Thioether->Stabilized Hydrolysis (pH 8.5-9.0) Amine Primary Amine (-NH2)

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow Start Start: Low Conjugation Yield CheckpH Check pH (6.5-7.5?) Start->CheckpH CheckReagents Check Reagents (Fresh Maleimide? Reduced Thiols?) CheckpH->CheckReagents Yes AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckStoichiometry Check Stoichiometry (Molar Excess?) CheckReagents->CheckStoichiometry Yes PrepareFresh Prepare Fresh Maleimide Reduce Protein Thiols CheckReagents->PrepareFresh No OptimizeRatio Optimize Molar Ratio CheckStoichiometry->OptimizeRatio No Success Successful Conjugation CheckStoichiometry->Success Yes AdjustpH->CheckpH PrepareFresh->CheckReagents OptimizeRatio->CheckStoichiometry

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Incomplete Deprotection of t-Butyl Carbazate on Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the incomplete deprotection of t-butyl carbazate on crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of t-butyl carbazate-containing molecules.

Issue 1: Incomplete or Slow Deprotection

Q1: My reaction is incomplete, and I still see a significant amount of starting material by TLC or LC-MS. What are the common causes and how can I fix this?

A1: Incomplete deprotection is a frequent challenge and can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group. The rate of cleavage often has a second-order dependence on the acid concentration, meaning a small drop in strength can significantly slow the reaction.[1]

    • Solution: Increase the acid concentration. For instance, if a 25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, try increasing it to 50%.[2][3] For reactions using hydrogen chloride (HCl), switching from a methanolic solution to a 4M solution in 1,4-dioxane can provide more potent conditions.[2]

  • Inadequate Reaction Time: The deprotection reaction may simply need more time to reach completion, especially with sterically hindered substrates.[1][2][3]

    • Solution: Monitor the reaction's progress closely using TLC or LC-MS and allow it to proceed until the starting material is fully consumed.[2]

  • Low Reaction Temperature: Most Boc deprotections are conducted at 0 °C or room temperature.[2] If the reaction is sluggish, gentle heating may be required.

    • Solution: Consider raising the temperature to 40-50 °C. However, use caution, as higher temperatures can also promote the formation of side products.[2]

  • Steric Hindrance: Bulky groups near the t-butyl carbazate moiety can physically block the acid from accessing the carbamate, slowing down the reaction rate.[1][3][4]

    • Solution: Employ stronger acidic conditions (e.g., 4M HCl in dioxane) or increase the reaction time and temperature.[2][3]

  • Poor Solvent Choice: The solvent must effectively dissolve both the substrate and the acid.[1][3]

    • Solution: Dichloromethane (DCM) is a widely used and effective solvent for TFA-mediated deprotections.[1][3] Ensure your substrate is fully solvated.

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?

A2: The primary cause of side product formation is the reactive tert-butyl cation (t-Bu⁺) generated during the acid-catalyzed cleavage of the Boc group.[5][6] This electrophile can alkylate any nucleophilic sites on your molecule, a common issue being the S-tert-butylation of methionine residues (+56 Da mass increase).[1][5]

  • Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.[3][5]

    • Recommended Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), or thioanisole are commonly used.[3][5] A typical concentration is 2.5-5% (v/v).[3][4]

    • Cleavage Cocktails: For sensitive substrates, especially in peptide synthesis, a standard cleavage cocktail is often used, such as 95% TFA, 2.5% water, and 2.5% TIS.[4]

Troubleshooting Workflow for Incomplete Deprotection

The following diagram outlines a logical workflow for diagnosing and resolving issues of incomplete Boc deprotection.

G start Incomplete Deprotection Observed (TLC/LC-MS) check_conditions Review Reaction Conditions start->check_conditions cause1 Insufficient Acid Strength or Concentration? check_conditions->cause1 cause2 Inadequate Reaction Time or Temperature? cause1->cause2 No solution1 Increase Acid Conc. (e.g., 25% -> 50% TFA) or Switch to Stronger Acid (e.g., 4M HCl/dioxane) cause1->solution1 Yes cause3 Steric Hindrance or Solvent Issues? cause2->cause3 No solution2 Extend Reaction Time (Monitor by TLC/LC-MS) or Gently Increase Temp. (e.g., to 40-50 °C) cause2->solution2 Yes solution3 Use Stronger Conditions and Ensure Substrate is Fully Dissolved cause3->solution3 Yes end_node Deprotection Complete solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Analytical Methods for Detection

Q3: How can I reliably detect and quantify incomplete Boc deprotection?

A3: Several analytical techniques are essential for monitoring the reaction progress and confirming the complete removal of the Boc group.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of the starting material (less polar) and the appearance of the deprotected product (more polar).[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment and quantification of the starting material, product, and any side products by separating them chromatographically and detecting their mass-to-charge ratio.[1][5] Incomplete deprotection will show a mass corresponding to the Boc-protected molecule.

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method to measure the disappearance of the starting material and the formation of the product by comparing peak areas.[1][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers definitive structural evidence. The disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm, confirms its removal.[1]

Summary of Deprotection Conditions & Outcomes

The choice of deprotection conditions can significantly impact the reaction's success. The table below summarizes common reagent systems and their typical applications.

Reagent SystemSolventTypical ConcentrationTemperature (°C)Reaction TimeNotes
TFA DCM25-50% (v/v)[2]0 to RT1-4 hours[2]Standard, widely applicable method. Scavengers are recommended for sensitive substrates.[3]
HCl 1,4-Dioxane4 M[2]RT1-4 hours[3]More potent than TFA/DCM; useful for sterically hindered or resistant substrates.[2]
HCl Methanol or Ethyl Acetate1.25 - 4 MRT2-12 hours[8]Milder HCl conditions, may require longer times.
Thermal TFE or TolueneN/A100-240 °C[9]30+ minAn alternative for acid-sensitive molecules, though high temperatures can cause other issues.[9]

Key Experimental Protocols

Protocol 1: General Boc Deprotection using TFA/DCM

This protocol is a standard method suitable for many t-butyl carbazate-functionalized crosslinkers.[2]

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition (Optional): If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 25-50% (v/v).[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[2][3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.[4] The resulting residue can be purified or used directly as the TFA salt.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is recommended for substrates that are resistant to TFA-mediated deprotection.[3]

  • Preparation: Add the Boc-protected substrate to a round-bottom flask.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl relative to the substrate).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[3] The deprotected amine hydrochloride salt may precipitate from the solution.

  • Work-up: Concentrate the reaction mixture under reduced pressure to yield the crude amine hydrochloride salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[3]

Mechanism of Deprotection and Side-Reaction Prevention

This diagram illustrates the acid-catalyzed mechanism for Boc deprotection, the formation of the reactive t-butyl cation, and its interception by a scavenger to prevent side-product formation.

G cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathway cluster_2 Scavenger Pathway BocN Boc-NH-R Protonated Boc-N⁺H₂-R BocN->Protonated + H⁺ CarbamicAcid HOOC-NH-R (Carbamic Acid) Protonated->CarbamicAcid - t-Bu⁺ tBuCation t-Butyl Cation (t-Bu⁺) Protonated->tBuCation FreeAmine H₂N-R (Free Amine) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Nucleophile Substrate-Nu: tBuCation->Nucleophile Undesired Alkylation Scavenger Scavenger (e.g., TIS) tBuCation->Scavenger Desired Trapping SideProduct Substrate-Nu-tBu (Alkylated Side Product) Nucleophile->SideProduct + t-Bu⁺ Trapped Trapped Cation (e.g., TIS-tBu) Scavenger->Trapped + t-Bu⁺

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Technical Support Center: Improving Conjugation Yield of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions using this heterobifunctional crosslinker.

"this compound" is a versatile tool for two-step conjugations. The maleimide group enables covalent linkage to thiol-containing molecules (e.g., proteins with cysteine residues), while the t-butyl carbazate (Boc-protected hydrazine) group, after deprotection, allows for subsequent conjugation to carbonyl-containing molecules (e.g., oxidized glycoproteins or drug payloads with an aldehyde or ketone).

This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help you achieve high-yield conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial maleimide-thiol conjugation step?

The optimal pH for the reaction between the maleimide group and a thiol is between 6.5 and 7.5.[1][2][3] This pH range offers the best balance between the reactivity of the thiol group and the stability of the maleimide ring.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues.[1][4]

Q2: My maleimide-thiol conjugation yield is low. What are the common causes?

Low yield in the first step can be due to several factors:

  • Inactive Maleimide: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[4] Always prepare stock solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use.[3]

  • Oxidized Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides. Ensure your protein's thiols are reduced using a non-thiol-based reducing agent like TCEP.[4]

  • Interfering Substances: Components in your buffer, such as other thiol-containing reagents (e.g., DTT), will compete with your target molecule for the maleimide.[4]

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide linker can lead to an incomplete reaction. A 10-20 fold molar excess of the linker over the protein is a common starting point.[1][3]

Q3: How do I deprotect the t-butyl carbazate (Boc) group to reveal the hydrazide?

The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA).[5] A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is generally effective.[5] The reaction is usually fast and can be performed at room temperature.[6]

Q4: Are there potential side reactions during the TFA deprotection step?

Yes, the t-butyl cation generated during Boc deprotection can cause side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and methionine.[7] To prevent this, it is highly recommended to include "scavengers" in your TFA cleavage cocktail. Common scavengers include triisopropylsilane (TIS) and water.[7]

Q5: What are the optimal conditions for the second conjugation step (hydrazone bond formation)?

The reaction between the deprotected hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[2][3] The reaction can be slow at neutral pH, but the addition of a catalyst like aniline can significantly increase the reaction rate.[3][8]

Q6: How can I introduce carbonyl groups into my target molecule for the second conjugation?

For glycoproteins, reactive aldehyde groups can be generated on sugar moieties through mild oxidation with sodium periodate (NaIO₄).[2][9] This is often targeted at sialic acid residues.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield in Step 1 (Maleimide Conjugation) Maleimide linker has hydrolyzed.Prepare fresh stock solutions of the linker in anhydrous DMSO or DMF immediately before use. Avoid storing the linker in aqueous solutions.[3]
Protein thiols are oxidized (disulfide bonds).Pre-reduce the protein with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.[4]
Buffer contains competing thiols (e.g., DTT).Use a thiol-free buffer (e.g., PBS, HEPES). If DTT was used for reduction, it must be completely removed before adding the maleimide linker.[4]
Suboptimal pH.Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2][3]
Incomplete Boc Deprotection Insufficient acid strength or reaction time.Use a higher concentration of TFA (up to 50%) or a stronger acid system like 4M HCl in dioxane. Extend the reaction time and monitor by mass spectrometry.[10]
Degradation of Protein during Boc Deprotection Protein is sensitive to strong acid.Use milder deprotection conditions, such as aqueous phosphoric acid or Lewis acids (e.g., zinc bromide).[1] Perform the reaction at a lower temperature (e.g., 0°C).
Side reactions from t-butyl cations.Add scavengers like triisopropylsilane (TIS) and water to the TFA deprotection solution to trap the reactive carbocations.[7]
Low Yield in Step 2 (Hydrazone Ligation) Suboptimal pH for hydrazone formation.Perform the reaction in a buffer with a pH between 4.5 and 6.0 (e.g., sodium acetate buffer).[2][3]
Slow reaction kinetics.Add a catalyst such as aniline (10-100 mM) to the reaction mixture to accelerate hydrazone bond formation.[3][8]
Insufficient number of carbonyl groups on the target molecule.Optimize the oxidation step if generating aldehydes on a glycoprotein. Ensure complete removal of any quenching reagents used after oxidation.

Data Presentation

The overall yield of a two-step conjugation is a product of the efficiencies of each individual step. Below are tables summarizing typical reaction parameters and expected efficiencies. Note that these are representative values and optimization for your specific system is recommended.

Table 1: Reaction Parameters for Two-Step Conjugation

Step Parameter Recommended Range/Value Notes
1. Maleimide-Thiol Conjugation pH6.5 - 7.5Optimal for thiol selectivity.[3]
Molar Ratio (Linker:Protein)10:1 to 20:1Excess linker drives the reaction to completion.[1][3]
TemperatureRoom Temperature (20-25°C) or 4°CLower temperatures can reduce maleimide hydrolysis during long incubations.[3]
Reaction Time1 - 4 hoursTypically sufficient for high efficiency.[3]
Boc Deprotection Reagent20-50% TFA in DCMA common and effective method.[5]
ScavengersTriisopropylsilane (TIS), WaterEssential to prevent side reactions.[7]
TemperatureRoom TemperatureReaction is usually rapid.
Reaction Time0.5 - 2 hoursMonitor completion by mass spectrometry.[11]
2. Hydrazone Ligation pH4.5 - 6.0Mildly acidic conditions are optimal.[3]
Molar Ratio (Hydrazide:Carbonyl)10:1 to 50:1Excess hydrazide maximizes conjugation.[3]
Catalyst (Optional)Aniline (10-100 mM)Can significantly increase the reaction rate.[3]
TemperatureRoom Temperature (20-25°C)
Reaction Time2 - 24 hoursSlower than maleimide-thiol reaction.[3]

Table 2: Representative Stepwise and Overall Conjugation Efficiencies

Step Typical Efficiency / Yield Reference
Maleimide-Thiol Conjugation58% - 84%[]
Boc Deprotection>95%[10][11]
Hydrazone LigationCan be quantitative (>90%) with optimization[7][8]
Overall Estimated Yield ~50% - 75% Calculated

Note: The overall yield is highly dependent on the specific biomolecules and purification efficiencies at each step.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation (Step 1)

This protocol describes the conjugation of "this compound" to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • "this compound"

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, with 1-2 mM EDTA, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide linker.[4]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess.[1][3] Add the linker dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the next step (e.g., a volatile buffer if lyophilization is planned).

Protocol 2: Boc Deprotection and Hydrazone Ligation (Step 2)

This protocol describes the deprotection of the Boc group and subsequent conjugation to a carbonyl-containing molecule.

Materials:

  • Boc-protected protein-linker conjugate from Protocol 1

  • Deprotection Solution: 50% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water in DCM.

  • Carbonyl-containing molecule (e.g., oxidized glycoprotein)

  • Ligation Buffer: 100 mM Sodium Acetate, pH 5.0.[3]

  • Catalyst (optional): Aniline

  • Desalting column or other purification system (e.g., HPLC)

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified protein-linker conjugate to remove aqueous buffer.

    • Resuspend the dried conjugate in the ice-cold Deprotection Solution.

    • Incubate on ice for 30 minutes to 1 hour.

    • Remove the TFA solution under a stream of nitrogen, followed by precipitation of the protein with cold diethyl ether. Centrifuge to pellet the deprotected protein-linker hydrazide.

  • Preparation of Carbonyl-Containing Molecule:

    • If using a glycoprotein, generate aldehyde groups by treating with 1-10 mM sodium periodate in an acetate buffer (pH 5.5) for 15-30 minutes in the dark at room temperature. Quench the reaction with excess glycerol.[2]

    • Purify the oxidized glycoprotein using a desalting column, exchanging into the Ligation Buffer.

  • Hydrazone Ligation:

    • Dissolve the deprotected protein-linker hydrazide and the carbonyl-containing molecule in the Ligation Buffer. Use a 10-50 fold molar excess of the hydrazide-functionalized protein relative to the carbonyl-containing molecule.[3]

    • (Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[3]

    • Incubate the reaction for 2-24 hours at room temperature.[3] Monitor the reaction by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

Visualizations

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_deprotection Boc Deprotection cluster_step2 Step 2: Hydrazone Ligation thiol_protein Thiol-containing Protein (-SH) conjugation Mix & Incubate pH 6.5 - 7.5 thiol_protein->conjugation maleimide_linker Maleimide-Boc-Hydrazide Linker maleimide_linker->conjugation intermediate Protein-Linker-Boc Conjugate conjugation->intermediate purify1 Purification (e.g., Desalting) intermediate->purify1 deprotect Add TFA/ Scavengers purify1->deprotect hydrazide_intermediate Protein-Linker-Hydrazide (Active) deprotect->hydrazide_intermediate ligation Mix & Incubate pH 4.5 - 6.0 hydrazide_intermediate->ligation carbonyl_mol Carbonyl-containing Molecule (=O) carbonyl_mol->ligation final_conjugate Final Protein-Protein/Drug Conjugate ligation->final_conjugate purify2 Final Purification (e.g., SEC) final_conjugate->purify2

Caption: Workflow for two-step conjugation using a maleimide-Boc-hydrazide linker.

G cluster_reaction Troubleshooting Logic start Low Final Yield check_step1 Analyze Step 1 Intermediate start->check_step1 step1_fail Low Yield After Step 1 check_step1->step1_fail No step1_ok Good Yield After Step 1 check_step1->step1_ok Yes troubleshoot1 Troubleshoot Maleimide Reaction: - Check Linker Activity - Check Thiol Reduction - Check Buffer/pH step1_fail->troubleshoot1 check_deprotect Analyze Deprotection/ Step 2 step1_ok->check_deprotect step2_fail Low Yield After Step 2 check_deprotect->step2_fail troubleshoot2 Troubleshoot Deprotection/Ligation: - Confirm Boc Removal - Check for Protein Degradation - Optimize Ligation pH/Catalyst step2_fail->troubleshoot2

Caption: A logical workflow for troubleshooting low-yield conjugation reactions.

References

minimizing hydrolysis of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the hydrolysis of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

Issue: Low or No Conjugation Yield

Low or no yield in a conjugation reaction is a common problem that can often be attributed to the hydrolysis of the maleimide group.

Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of Maleimide Reagent Prepare maleimide solutions fresh.Always prepare stock solutions of the maleimide reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions.
Control the pH of the reaction.Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range.[1][2]
Minimize time in aqueous buffer.Add the maleimide reagent to the aqueous reaction mixture as the final step and proceed with the conjugation immediately.[1]
Oxidation of Thiol Groups Degas buffers.Remove dissolved oxygen from buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[3]
Use a reducing agent.If your biomolecule contains disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not contain a thiol group and does not need to be removed prior to conjugation.[4] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[1]
Incorrect Buffer Composition Use non-nucleophilic buffers.Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide group and should be avoided.[1] Recommended buffers include phosphate, HEPES, or bicarbonate buffers.[2]

Issue: Inconsistent Results Between Experiments

Variability in conjugation efficiency can be frustrating. Standardizing your protocol is key to achieving reproducible results.

Possible Cause Troubleshooting Step Recommended Action
Variable Maleimide Hydrolysis Standardize protocols.Prepare fresh buffers and maleimide solutions for each experiment to ensure consistency.
Monitor and control pH and temperature.Carefully monitor and control the pH and temperature of your reaction, as both affect the rate of maleimide hydrolysis.[1]
Use a timer.Minimize and standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens due to a reaction with water, forming an unreactive maleamic acid derivative. This is problematic because the hydrolyzed maleimide can no longer react with thiol groups, leading to low or no conjugation efficiency and wasted reagents.[1]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The main factors influencing the rate of maleimide hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with increasing pH. Above pH 7.5, hydrolysis becomes a significant competing reaction.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]

  • Aqueous Environment: Prolonged exposure to aqueous solutions leads to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers.[1]

Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?

A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4]

Q4: How should I store "this compound"?

A4: To maintain the reactivity of the maleimide reagent, it should be stored desiccated at -20°C.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] For stock solutions, use an anhydrous, biocompatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][6] Aqueous solutions of maleimides should be prepared immediately before use and not stored.[4]

Q5: Can the stability of the maleimide-thiol linkage be an issue after conjugation?

A5: Yes, the thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols.[4] This can lead to the transfer of the conjugated molecule to other thiol-containing species.[4] To counteract this, a post-conjugation hydrolysis step can be intentionally performed by incubating the conjugate at a higher pH (e.g., pH 8.5) to open the succinimide ring and form a stable thioether.[3]

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

  • Allow the vial of "this compound" to warm to room temperature before opening.

  • Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Use the stock solution immediately. Unused stock solution can be stored at -20°C for up to a month, protected from moisture.[3]

Protocol 2: General Thiol-Maleimide Conjugation

  • Prepare the thiol-containing biomolecule in a degassed, non-nucleophilic buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).[7]

  • Optional (for proteins with disulfide bonds): Add a 10-100 fold molar excess of TCEP to the biomolecule solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.

  • Add the desired molar excess (a 10- to 20-fold molar excess is a common starting point) of the "this compound" stock solution to the biomolecule solution while gently stirring.[2] The final concentration of the organic co-solvent should typically be below 10% (v/v).[8]

  • Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C.[1]

  • Optional (to quench the reaction): Add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[2]

  • Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.[2]

Quantitative Data Summary

While specific hydrolysis rates for "this compound" are not available in the literature, the following table summarizes the general effect of pH on maleimide stability and reactivity.

pH Range Rate of Thiol Reaction Rate of Maleimide Hydrolysis Competing Reaction with Amines Recommendation
< 6.5SlowerVery Slow[4]NegligibleSuboptimal for conjugation due to slow kinetics.[4]
6.5 - 7.5 Optimal Slow to Moderate Negligible [4]Ideal range for specific and efficient thiol conjugation. [4]
> 7.5FastIncreases Significantly[4]Becomes Competitive[4]Not recommended for specific thiol conjugation due to side reactions.[4]

Visualizations

Maleimide_Reactions Maleimide Maleimide (Reactive) Conjugate Stable Thioether Conjugate Maleimide->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) Hydrolyzed Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed Hydrolysis (especially at pH > 7.5) Thiol Thiol (-SH) Thiol->Conjugate Water Water (H₂O) Water->Hydrolyzed

Caption: Chemical pathways of a maleimide group.

Experimental_Workflow Prep_Maleimide Prepare Fresh Maleimide Stock Solution in Anhydrous Solvent Conjugation Mix Maleimide and Biomolecule Incubate (1-2h RT or overnight 4°C) Prep_Maleimide->Conjugation Prep_Biomolecule Prepare Thiol-Containing Biomolecule in Degassed Buffer (pH 6.5-7.5) Reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) Prep_Biomolecule->Reduction Reduction->Conjugation Quench Optional: Quench Reaction (e.g., with L-cysteine) Conjugation->Quench Purification Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification Analysis Analyze Conjugate Purification->Analysis

Caption: General workflow for thiol-maleimide conjugation.

References

Validation & Comparative

A Head-to-Head Battle: Long-Chain Aliphatic vs. PEG Spacer Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective, data-driven comparison of two common spacer arms: long-chain aliphatic linkers and polyethylene glycol (PEG) linkers.

The linker connecting a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, is far more than a simple tether. Its chemical composition dictates crucial properties of the final conjugate, including solubility, stability in circulation, potential for aggregation, and immunogenicity. While both long-chain aliphatic and PEG spacers have been employed in the development of bioconjugates, they impart distinct characteristics that can significantly impact therapeutic success.

At a Glance: Key Differences

FeatureLong-Chain Aliphatic LinkerPEG Linker
Composition Extended hydrocarbon chains (e.g., C8, C12, C16)Repeating ethylene glycol units (-CH₂-CH₂-O-)
Solubility Hydrophobic, decreases aqueous solubilityHydrophilic, enhances aqueous solubility.[1]
Pharmacokinetics Can lead to rapid clearance and non-specific uptakeCan prolong half-life and reduce clearance.[1]
Aggregation Higher propensity for aggregation, especially with hydrophobic payloadsReduces aggregation and improves stability.[2][3]
Immunogenicity Generally considered lowLow, but anti-PEG antibodies can be a concern.[1]
Cell Permeability Generally enhances cell permeability due to lipophilicity.[1]Can adopt folded conformations to aid membrane traversal, but very long chains can hinder permeability.[1]
Synthesis Generally straightforward and cost-effectiveCan be more complex and costly, especially for monodisperse variants.[1]

Deep Dive into Performance: A Quantitative Comparison

The selection of a linker technology significantly impacts the therapeutic index of a bioconjugate by influencing its solubility, stability, pharmacokinetics, and potency.

Solubility and Aggregation

A primary challenge in the development of antibody-drug conjugates (ADCs) is the inherent hydrophobicity of many potent cytotoxic payloads.[] The conjugation of these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[5] Aggregates are a critical quality attribute to control as they can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[3]

Long-chain aliphatic linkers , being lipophilic, can exacerbate this issue, potentially leading to manufacturing and formulation challenges.[5]

PEG linkers , in contrast, are hydrophilic and can significantly enhance the aqueous solubility of a bioconjugate.[1][2] The repeating ethylene glycol units create a hydration shell around the hydrophobic payload, effectively "shielding" it and preventing intermolecular hydrophobic interactions that lead to aggregation.[3] This property is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2]

Table 1: Impact of Linker on ADC Aggregation

Linker TypeADC ConstructAggregation Level (%)Reference
Non-PEGylated (Control)Trastuzumab-MMAE16.6% (after 24 weeks at 5°C)[6]
PEGylated Trastuzumab-MMAE with PEG4 spacerSignificantly reduced aggregation compared to non-PEGylated control[3][7]
Aliphatic Generic Antibody-Hydrophobic PayloadHigher aggregation propensity compared to hydrophilic linkers[5]

Note: Direct quantitative comparison for a specific long-chain aliphatic linker is limited in the available literature. The data for aliphatic linkers is a qualitative representation based on the known impact of hydrophobicity on ADC aggregation.

Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of a bioconjugate dictates its circulation time, distribution, and ultimately, its therapeutic window.

The hydrophobic nature of long-chain aliphatic linkers can lead to faster clearance from circulation through non-specific uptake by the reticuloendothelial system.[3] However, their lipophilicity can also enhance cell membrane permeability, which could be advantageous for payloads with intracellular targets.[1]

PEG linkers are well-known for their ability to prolong the circulation half-life of bioconjugates.[1][2] The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which reduces renal clearance.[2] This "stealth" effect also shields the conjugate from uptake by the immune system.[8] The extended circulation time can lead to greater accumulation of the therapeutic agent in the target tissue, potentially enhancing in vivo efficacy.[9]

However, there is a trade-off to consider. While longer PEG chains can significantly improve pharmacokinetics, they may also lead to a decrease in in vitro potency, possibly due to steric hindrance at the target site.[2][10][11]

Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers

Linker TypeADC ConstructKey Pharmacokinetic FindingReference
No PEG LinkerAffibody-Drug ConjugateHalf-life of 19.6 minutes[10][11]
Long PEG Linker (4 kDa) Affibody-Drug Conjugate2.5-fold increase in half-life[10][11]
Long PEG Linker (10 kDa) Affibody-Drug Conjugate11.2-fold increase in half-life[10][11]
Non-PEGylatedIgG-MMAEFaster clearance[9]
PEGylated (PEG8) IgG-MMAESignificantly decreased clearance rate[9]

Table 3: In Vivo Efficacy of ADCs with Different Linker Types

Linker TypeADC ConstructKey In Vivo Efficacy FindingReference
No PEG LinkerAffibody-Drug ConjugateLess effective tumor growth inhibition[10][11]
Long PEG Linker (10 kDa) Affibody-Drug ConjugateMost ideal tumor therapeutic ability[10][11]
Short PEG Linker (PEG2, PEG4) Generic ADC35-45% decrease in tumor weight[12]
Intermediate PEG Linker (PEG8, PEG12, PEG24) Generic ADC75-85% decrease in tumor weight[12]
Immunogenicity

The immunogenic potential of a bioconjugate is a critical safety consideration. An immune response, characterized by the formation of anti-drug antibodies (ADAs), can alter the pharmacokinetics, reduce efficacy, and cause adverse reactions.[13]

Both long-chain aliphatic and PEG linkers are generally considered to have low immunogenicity.[1] However, the linker and payload can act as haptens, becoming immunogenic when conjugated to the larger antibody carrier.[13] There have been documented cases of anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[14] The risk of immunogenicity is a multifactorial issue influenced by the entire ADC structure and patient-specific factors.[13]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key workflows and concepts in bioconjugate development.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker (Spacer) Antibody->Linker Payload Payload (e.g., Cytotoxic Drug) Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_workflow ADC Development and Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Linker Synthesis (Aliphatic or PEG) B Conjugation to Antibody A->B C Purification and Characterization (e.g., DAR) B->C D In Vitro Assays C->D E In Vivo Studies C->E D1 Solubility & Aggregation (SEC, DLS) D2 Stability Assays (Plasma Incubation) D3 Cytotoxicity Assays (e.g., MTT) E1 Pharmacokinetics (PK) (Blood Sampling) E2 Efficacy Studies (Xenograft Models) E3 Immunogenicity Assessment (ADA Assays)

Caption: A typical experimental workflow for the development and evaluation of ADCs.

Signaling_Pathway cluster_pathway Mechanism of Action of an ADC ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Induces

Caption: Simplified signaling pathway for ADC-mediated cell killing.

Experimental Protocols: A Closer Look

Accurate and reproducible experimental data are the bedrock of any meaningful comparison. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibody analysis.

  • Mobile Phase: A suitable buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4.[15]

  • ADC sample.

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

  • Chromatographic Run: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the SEC column.

  • Detection: Monitor the elution profile at a UV wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[15]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.

Materials:

  • ADC sample.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Method for capturing the ADC from plasma (e.g., protein A/G beads).

  • Analytical technique to measure the drug-to-antibody ratio (DAR), such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Incubation: Incubate the ADC sample in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using an appropriate method.

  • DAR Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.[16]

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line expressing the antigen of interest.

  • Non-target cell line (negative control).

  • Complete cell culture medium.

  • ADC sample and unconjugated antibody (control).

  • MTT reagent (or other viability assay reagent).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Add the MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Assessment of Immunogenicity (Anti-Drug Antibody ELISA)

Objective: To detect the presence of anti-drug antibodies (ADAs) in serum samples from in vivo studies.

Methodology: A tiered approach is typically used, starting with a screening assay.[13][17] A common format is a bridging ELISA.

  • Plate Coating: Coat a high-binding 96-well plate with the ADC.

  • Sample Incubation: Add serum samples from treated animals and incubate. If ADAs are present, they will bind to the coated ADC.

  • Detection: Add a labeled version of the ADC (e.g., biotinylated or with a fluorescent tag). This will bind to the captured ADAs, forming a "bridge".

  • Signal Generation: Add a substrate that reacts with the label on the detection ADC to generate a measurable signal.

  • Data Analysis: Samples with a signal above a pre-defined cut-off point are considered positive for ADAs and are further evaluated in confirmatory and characterization assays.[17]

Conclusion: Making the Right Choice

The decision between a long-chain aliphatic and a PEG spacer crosslinker is a nuanced one, with no single answer being universally optimal. The ideal choice depends on a multitude of factors, including the physicochemical properties of the payload, the desired pharmacokinetic profile, and the specific therapeutic application.

Long-chain aliphatic linkers may be advantageous when enhanced cell permeability is a primary consideration and the hydrophobicity of the payload is manageable. Their synthetic simplicity can also be a benefit in early-stage development.

PEG linkers , on the other hand, offer a powerful tool for improving the "drug-like" properties of bioconjugates, particularly for hydrophobic payloads. Their ability to enhance solubility, reduce aggregation, and prolong circulation half-life often translates to an improved therapeutic index. However, the potential for reduced in vitro potency and the complexities of synthesis, especially for monodisperse PEGs, must be carefully weighed.

Ultimately, an empirical approach, involving the synthesis and evaluation of bioconjugates with different linker technologies, is often necessary to identify the optimal candidate for a given therapeutic target. By carefully considering the interplay between the linker and the other components of the bioconjugate, researchers can rationally design safer and more effective targeted therapies.

References

The Long-Chain Advantage: A Comparative Guide to the Non-Cleavable Crosslinker "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. This guide provides an in-depth comparison of the non-cleavable crosslinker "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," highlighting its unique advantages derived from its long-chain architecture, and contrasts its performance with other commonly used cleavable and non-cleavable alternatives.

The Non-Cleavable Paradigm: Enhanced Stability and a Focused Attack

Non-cleavable linkers represent a class of crosslinkers that form a stable, covalent bond between a targeting moiety, such as a monoclonal antibody, and a payload, typically a cytotoxic drug. Unlike their cleavable counterparts that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to liberate the payload.[1] This fundamental difference in the release mechanism underpins the primary advantages of non-cleavable linkers:

  • Increased Plasma Stability: By being resistant to enzymatic or chemical cleavage in systemic circulation, non-cleavable linkers minimize premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[2]

  • Reduced "Bystander Effect": The payload is released intracellularly within the target cell, and the resulting payload-linker-amino acid complex is often charged and less membrane-permeable. This limits the diffusion of the cytotoxic agent to neighboring, potentially healthy cells, a phenomenon known as the "bystander effect."[3][4] This focused approach can contribute to a better safety profile.

"this compound" is a heterobifunctional crosslinker featuring a maleimide group for specific reaction with sulfhydryl groups (e.g., on cysteine residues of an antibody) and a Boc-protected hydrazide for subsequent conjugation to a payload. Its defining characteristic is the long 11-carbon (undecane) spacer arm.

G cluster_0 ADC in Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic   Degradation Release Payload-Linker-Amino Acid Release Degradation->Release 5. Payload   Liberation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 6. Cytotoxic   Action

General mechanism of action for an antibody-drug conjugate with a non-cleavable linker.

The Long Undecane Chain: A Double-Edged Sword?

The extended alkyl chain of "this compound" is hypothesized to influence the properties of the resulting antibody-drug conjugate (ADC) in several ways:

  • Potential for Enhanced Stability: Studies have suggested that a longer carbon chain between the maleimide and other functional groups can promote the stabilizing hydrolysis of the succinimidyl ring.[1] This ring-opening reaction "locks" the payload onto the antibody, making it resistant to the retro-Michael reaction, a common pathway for payload deconjugation with traditional maleimide linkers.[5]

  • Increased Hydrophobicity: A long alkyl chain inherently increases the hydrophobicity of the linker. This can be a concern as increased hydrophobicity in ADCs has been linked to a higher propensity for aggregation, which can lead to faster clearance from circulation and potential immunogenicity.[6][] The formulation of ADCs with such linkers may require careful optimization to mitigate these risks.

  • Steric Considerations: The long spacer may provide steric separation between the antibody and the payload, which could be advantageous in preventing the payload from interfering with antibody binding to its target antigen.

Performance Comparison: Non-Cleavable vs. Cleavable Linkers

To provide a quantitative context, the following tables compare the performance of a standard non-cleavable linker (SMCC) and a common cleavable linker (valine-citrulline) in terms of plasma stability and in vitro cytotoxicity. While specific data for the 11-carbon maleimide linker is not publicly available, these data illustrate the general performance differences between the linker classes.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ChemistryPlasma SourceTime Point% Intact ADC RemainingReference
Non-Cleavable SMCCHuman/Mouse7 days>95%[8]
Cleavable Val-Cit-PABCRat7 days~25% (payload loss)
Non-Cleavable (Hypothetical Long-Chain) 11-Maleimidoundecane--Expected to be high, but requires empirical validation.-

Table 2: Comparative In Vitro Cytotoxicity of ADCs

ADCLinker TypeCell LineIC50 (ng/mL)Reference
Trastuzumab-emtansine (T-DM1)Non-Cleavable (SMCC) SK-BR-3 (HER2+)6.2
Brentuximab vedotinCleavable (Val-Cit) Karpas 299 (CD30+)~5
ADC with Long-Chain Non-Cleavable Linker Non-Cleavable -Requires experimental determination.-

Experimental Protocols

Accurate assessment of ADC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC and the rate of payload deconjugation in a biological matrix.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Incubate ADC in Plasma (e.g., 100 µg/mL at 37°C) B Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 72, 168h) A->B C Immunoaffinity Capture of ADC (e.g., Protein A/G beads) B->C D Elute and Reduce ADC C->D E LC-MS Analysis to Determine Average DAR D->E F Plot Average DAR vs. Time E->F G Calculate % Payload Loss F->G

Experimental workflow for assessing ADC stability in plasma.

Procedure:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. A control sample in PBS should be run in parallel.

  • Time Points: Aliquots of the plasma and control samples are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation: The ADC is isolated from the plasma matrix using immunoaffinity capture, for instance, with Protein A or G magnetic beads.

  • LC-MS Analysis: The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time is indicative of payload deconjugation.

  • Data Analysis: The percentage of payload loss is calculated relative to the initial time point to determine the stability profile of the ADC.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency (IC50) of an ADC in killing target cancer cells.

Procedure:

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared and added to the cells.

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by fitting the data to a dose-response curve.

Intracellular Fate of Non-Cleavable ADCs

The efficacy of a non-cleavable ADC is entirely dependent on its successful intracellular trafficking and the subsequent degradation of the antibody component.

G ADC ADC Binds to Cell Surface Antigen Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation Proteolytic Degradation of Antibody Lysosome->Degradation PayloadRelease Release of Payload-Linker-Amino Acid Degradation->PayloadRelease Apoptosis Induction of Apoptosis PayloadRelease->Apoptosis

Intracellular processing of a non-cleavable ADC.

Conclusion: Balancing Stability and Physicochemical Properties

The non-cleavable crosslinker "this compound" offers the inherent advantages of high plasma stability and reduced off-target toxicity associated with this class of linkers. The long undecane chain presents a compelling feature that may further enhance stability through favorable hydrolysis kinetics of the succinimide ring. However, the increased hydrophobicity associated with the long alkyl spacer necessitates careful consideration and empirical evaluation to mitigate potential risks of aggregation and ensure optimal pharmacokinetic properties.

Ultimately, the selection of this or any crosslinker requires a data-driven approach. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADCs, enabling researchers to make informed decisions to advance the development of safe and effective targeted therapies.

References

Navigating the Proteomics Landscape: A Guide to Alternatives for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a critical aspect of proteomics research. The choice of chemical tools for protein labeling and crosslinking can significantly impact the outcome of experiments, from fundamental studies of protein function to the development of novel therapeutics. While "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and similar maleimide-based reagents are widely used for their reactivity towards cysteine residues, concerns about the stability of the resulting thioether bond have prompted the development of a diverse array of alternative chemistries. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your proteomics endeavors.

The primary limitation of maleimide chemistry is the potential for retro-Michael addition, a reaction that can lead to the dissociation of the conjugate, especially in the thiol-rich environment of the cell or in serum. This can result in off-target effects and a loss of signal or efficacy. The alternatives presented here offer improved stability and, in some cases, different selectivities, providing a broader toolkit for protein modification.

Performance Comparison of Thiol-Reactive Chemistries

The following tables summarize key performance characteristics of various alternatives to maleimide-based reagents for proteomics applications. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Table 1: Comparison of Thiol-Reactive Probes

FeatureMaleimidesIodoacetamidesVinyl SulfonesPhenyloxadiazole Sulfones
Reactive Group MaleimideIodoacetamideVinyl SulfonePhenyloxadiazole Sulfone
Target Residue Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)
Resulting Bond ThioetherThioetherThioetherThioether
Optimal Reaction pH 6.5 - 7.5[1]7.5 - 8.58.0 - 9.0Neutral
Reaction Speed FastModerateSlower than maleimidesFast
Bond Stability Susceptible to retro-Michael addition and thiol exchange[2][3][4]Stable and irreversibleStable and irreversibleHighly stable, resistant to thiol exchange[5][6]
Selectivity High for thiols at optimal pH, can react with amines at higher pH[1]High for thiols, can react with other nucleophiles at high concentrationsGood for thiols, can react with other nucleophiles at higher pHHigh for thiols

Table 2: Serum Stability of Protein Conjugates

Reagent ClassConjugate Stability in SerumKey Findings
N-Alkyl Maleimides Variable, prone to deconjugationSusceptible to retro-Michael reaction, leading to transfer of the label to serum albumin.[2][7]
N-Aryl Maleimides Improved stabilityElectron-withdrawing N-aryl groups accelerate stabilizing hydrolysis of the succinimide ring, reducing deconjugation.[2]
Iodoacetamides HighForms a stable thioether bond that is not susceptible to thiol exchange.
Vinyl Sulfones HighForms a stable thioether linkage.[8]
Phenyloxadiazole Sulfones Very HighConjugates show superior stability in human plasma compared to maleimide conjugates.[5][6]

Experimental Protocols

Detailed methodologies for key protein labeling experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and reagents.

Protocol 1: Protein Labeling with Iodoacetamide

Materials:

  • Protein of interest containing free cysteine residues

  • Iodoacetamide-functionalized probe (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0-8.5

  • Reducing agent (optional): 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M Cysteine or β-mercaptoethanol

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.

  • Probe Preparation: Immediately before use, dissolve the iodoacetamide probe in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide probe to the protein solution. Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching: (Optional) Add a 10-fold molar excess of the quenching solution to stop the reaction.

  • Purification: Remove unreacted probe and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Labeling with Vinyl Sulfone

Materials:

  • Protein of interest containing free cysteine residues

  • Vinyl sulfone-functionalized probe

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0-9.0

  • Reducing agent (optional): 10 mM DTT or TCEP

  • Quenching solution: 1 M Cysteine or N-acetylcysteine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Probe Preparation: Dissolve the vinyl sulfone probe in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the vinyl sulfone probe to the protein solution. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction is generally slower than with maleimides.[8]

  • Quenching: (Optional) Quench the reaction with an excess of a thiol-containing compound.

  • Purification: Purify the conjugate using a desalting column.

Protocol 3: Protein Labeling with NHS Ester (Amine-Reactive Alternative)

For proteins lacking accessible cysteine residues, amine-reactive chemistry targeting lysine residues provides an alternative.

Materials:

  • Protein of interest

  • NHS ester-functionalized probe

  • Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Probe Preparation: Immediately before use, dissolve the NHS ester probe in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester probe to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes to consume unreacted NHS ester.

  • Purification: Purify the conjugate using a desalting column.

Visualizing the Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway where these chemical probes are often employed.

experimental_workflow_thiol_reactive cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Protein Solution (1-10 mg/mL) reduction Disulfide Reduction (optional, with DTT/TCEP) start->reduction If needed desalting1 Desalting reduction->desalting1 add_probe Add Thiol-Reactive Probe (10-20x molar excess) desalting1->add_probe incubation Incubation (Time and Temp. vary) add_probe->incubation quenching Quenching (optional) incubation->quenching desalting2 Desalting / SEC quenching->desalting2 analysis Analysis (SDS-PAGE, MS) desalting2->analysis

Caption: A generalized experimental workflow for labeling proteins with thiol-reactive probes.

experimental_workflow_amine_reactive cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Protein Solution (Amine-free buffer) add_probe Add NHS Ester Probe (10-20x molar excess) start->add_probe incubation Incubation (1-2h RT or O/N 4°C) add_probe->incubation quenching Quenching (e.g., Tris buffer) incubation->quenching desalting Desalting / SEC quenching->desalting analysis Analysis (SDS-PAGE, MS) desalting->analysis

Caption: A typical experimental workflow for labeling proteins with amine-reactive NHS esters.

ubiquitin_proteasome_pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer Target Target Protein E3->Target Substrate recognition PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation signal Peptides Degraded Peptides Proteasome->Peptides

References

validating protein interactions with "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and validation of protein-protein interactions (PPIs) are fundamental to elucidating biological pathways and discovering novel therapeutic targets. Chemical crosslinking serves as a powerful tool to capture these interactions, providing a snapshot of protein complexes in their native environment. This guide offers a comparative overview of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and other common crosslinking reagents, complete with experimental protocols and data presentation to inform your research.

A Novel Heterobifunctional Crosslinker: this compound

While specific application data for "this compound" is not yet widely published, its chemical structure suggests a well-defined, two-step mechanism for targeted protein crosslinking. This heterobifunctional reagent possesses a maleimide group, which selectively reacts with sulfhydryl groups on cysteine residues, and a t-butyl carbazate group. The t-butyl protecting group on the carbazate can be removed to reveal a reactive hydrazine moiety, which can then form stable hydrazone bonds with carbonyl groups (aldehydes or ketones) on target proteins. Such carbonyl groups can be present as post-translational modifications or can be generated by the oxidation of carbohydrate moieties on glycoproteins.

A similar, shorter-chain compound, 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate, is described as a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent, lending strong support to this proposed mechanism.

Inferred Properties and Mechanism

Based on its structure, "this compound" offers the potential for highly specific, controlled crosslinking between a cysteine-containing protein and a glycoprotein or a protein with carbonyl modifications. The long undecane spacer arm provides significant reach, allowing for the capture of interactions where the reactive residues are distant from each other.

Established Alternatives for Protein Interaction Validation

Several other crosslinking reagents are well-established in the field of protein interaction analysis. This section provides a comparison with three commonly used alternatives: SMCC, formaldehyde, and EDC/NHS.

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

SMCC is a popular heterobifunctional crosslinker that contains an NHS ester and a maleimide group. The NHS ester reacts with primary amines (lysine residues and N-termini), while the maleimide group reacts with sulfhydryl groups (cysteine residues). This allows for the specific conjugation of two different proteins.

Formaldehyde

Formaldehyde is a zero-length crosslinker, meaning it forms a direct covalent bond between reactive groups without introducing a spacer. It is cell-permeable and reacts with a variety of functional groups, including amines, sulfhydryls, and hydroxyls, making it a potent agent for capturing protein complexes in vivo.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) with N-hydroxysuccinimide (NHS)

EDC, in combination with NHS, is a zero-length crosslinking system used to couple carboxyl groups (aspartic acid, glutamic acid, and C-termini) to primary amines (lysine residues and N-termini). EDC activates the carboxyl group, which then reacts with NHS to form a more stable intermediate that readily couples with an amine.

Comparative Data of Crosslinking Reagents

FeatureThis compound (Inferred)SMCCFormaldehydeEDC/NHS
Type HeterobifunctionalHeterobifunctionalHomobifunctional (functionally)Zero-length
Reactive Group 1 MaleimideNHS EsterCarbonylCarbodiimide (activator)
Target 1 Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)Amines, Sulfhydryls, etc.Carboxyls (Asp, Glu, C-terminus)
Reactive Group 2 Hydrazine (after deprotection)MaleimideCarbonylNHS Ester (intermediate)
Target 2 Carbonyls (oxidized carbohydrates, PTMs)Sulfhydryls (Cysteine)Amines, Sulfhydryls, etc.Primary Amines (Lysine, N-terminus)
Spacer Arm Length ~15.7 Å (Estimated)8.3 Å0 Å0 Å
Cleavable NoNoReversible with heatNo
Cell Permeable LikelyYesYesNo (EDC), Sulfo-NHS is not

Experimental Protocols

Hypothetical Protocol for this compound

This protocol is inferred based on the chemical properties of the crosslinker and has not been experimentally validated.

Step 1: Reaction with Cysteine-Containing Protein

  • Dissolve the cysteine-containing protein in a non-amine, non-sulfhydryl containing buffer (e.g., PBS, pH 7.2-7.5).

  • Dissolve "this compound" in an organic solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.

  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Remove excess crosslinker using a desalting column.

Step 2: Deprotection and Reaction with Carbonyl-Containing Protein

  • Treat the maleimide-activated protein with an acidic solution (e.g., trifluoroacetic acid) to remove the t-butyl protecting group.

  • Neutralize the solution and add the carbonyl-containing protein (if necessary, oxidize glycoproteins with sodium periodate to generate aldehydes).

  • Incubate for 2 hours at room temperature.

  • Quench the reaction with an appropriate reagent (e.g., Tris buffer).

  • Analyze the crosslinked product by SDS-PAGE, Western blotting, or mass spectrometry.

SMCC Crosslinking Protocol[1]
  • Dissolve the amine-containing protein in a non-amine buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Dissolve SMCC in DMSO or DMF to a concentration of 10-50 mM.

  • Add the SMCC solution to the protein solution at a 10-20 fold molar excess.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Add the sulfhydryl-containing protein to the maleimide-activated protein.

  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Analyze the crosslinked product.

Formaldehyde Crosslinking Protocol[2][3]
  • Wash cells or tissue with PBS.

  • Add formaldehyde to a final concentration of 0.5-1% in PBS.

  • Incubate for 10-15 minutes at room temperature with gentle rocking.

  • Quench the reaction by adding glycine or Tris to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells or tissue with cold PBS.

  • Proceed with cell lysis and immunoprecipitation or other downstream analyses.

EDC/NHS Crosslinking Protocol
  • Dissolve the carboxyl-containing protein in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Add EDC and NHS to the protein solution to a final concentration of 2-10 mM each.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add the amine-containing protein to the reaction mixture.

  • Incubate for 1-2 hours at room temperature.

  • Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).

  • Analyze the crosslinked product.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and chemical reactions, the following diagrams are provided.

G cluster_0 Inferred Workflow for this compound A Cys-Protein C Maleimide-Activated Protein A->C + B (RT, 1-2h) B Crosslinker D Deprotection (Acid) C->D Desalt E Hydrazine-Activated Protein D->E G Crosslinked Complex E->G + F (RT, 2h) F Carbonyl-Protein

Caption: Inferred two-step crosslinking workflow.

G cluster_1 SMCC Crosslinking Workflow H Amine-Protein J Maleimide-Activated Protein H->J + I (RT, 30-60min) I SMCC L Crosslinked Complex J->L + K (RT, 1-2h) K Cys-Protein

Caption: Standard SMCC crosslinking workflow.

G cluster_2 Formaldehyde Crosslinking Workflow M Cells/Tissue O Crosslinked Cells M->O + N (RT, 10-15min) N Formaldehyde (0.5-1%) P Quench (Glycine/Tris) O->P Q Lysis & Analysis P->Q

Caption: In vivo formaldehyde crosslinking workflow.

G cluster_3 EDC/NHS Crosslinking Workflow R Carboxyl-Protein T NHS-Ester Activated Protein R->T + S (RT, 15-30min) S EDC + NHS V Crosslinked Complex T->V + U (RT, 1-2h) U Amine-Protein

Caption: EDC/NHS mediated crosslinking workflow.

G cluster_4 Crosslinking Chemistries Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether + Sulfhydryl Sulfhydryl Sulfhydryl (Cys) Sulfhydryl->Thioether NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Amine Amine Primary Amine (Lys) Amine->Amide_Bond Hydrazine Hydrazine Hydrazone_Bond Stable Hydrazone Bond Hydrazine->Hydrazone_Bond + Carbonyl Carbonyl Carbonyl Carbonyl->Hydrazone_Bond Carboxyl Carboxyl (Asp, Glu) O_Acylisourea O-Acylisourea Intermediate Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester_Intermediate NHS-Ester Intermediate O_Acylisourea->NHS_Ester_Intermediate + NHS NHS NHS NHS->NHS_Ester_Intermediate NHS_Ester_Intermediate->Amide_Bond + Amine

Caption: Overview of crosslinking reaction chemistries.

The Influence of Aliphatic Spacer Length on Crosslinking Distance Constraints: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional analysis of proteins and protein complexes. The selection of an appropriate crosslinking reagent is critical for the success of these experiments, with the spacer arm length of the crosslinker being a key determinant of the resulting distance constraints. This guide provides an objective comparison of the effect of aliphatic spacer length on crosslinking outcomes, with a focus on longer-chain spacers analogous to undecane, supported by experimental principles and data from published studies.

Impact of Spacer Arm Length on Crosslinking Outcomes

The spacer arm of a crosslinker dictates the maximum distance between the reactive groups of two amino acid residues that can be covalently linked.[1] In general, longer spacer arms are more flexible and can capture a greater number of interactions, including those that are transient or occur over longer distances.[1] Conversely, shorter spacer arms provide higher-resolution structural information as they impose more stringent distance constraints.[2]

For hydrophobic aliphatic spacers, such as those derived from long-chain dicarboxylic acids, the length of the alkyl chain directly influences the maximum Cα-Cα distance that can be bridged. While a longer, more hydrophobic spacer like undecane might be advantageous for probing interactions within membrane proteins or hydrophobic cores, it's important to consider that increased flexibility can also lead to a less precise distance restraint.

The following diagram illustrates the concept of a long-chain aliphatic spacer crosslinking two lysine residues within a protein.

Conceptual Diagram of a Long-Chain Aliphatic Crosslinker cluster_protein1 Protein Backbone cluster_protein2 Protein Backbone cluster_crosslinker Undecane-like Spacer p1_1 p1_1 p1_2 Lysine p1_1->p1_2 p1_3 p1_3 p1_2->p1_3 spacer_start p1_2->spacer_start NHS-ester reaction p2_1 p2_1 p2_2 Lysine p2_1->p2_2 p2_3 p2_3 p2_2->p2_3 spacer_1 spacer_start->spacer_1 spacer_2 spacer_1->spacer_2 spacer_3 spacer_2->spacer_3 spacer_4 spacer_3->spacer_4 spacer_5 spacer_4->spacer_5 spacer_6 spacer_5->spacer_6 spacer_7 spacer_6->spacer_7 spacer_8 spacer_7->spacer_8 spacer_9 spacer_8->spacer_9 spacer_10 spacer_9->spacer_10 spacer_end spacer_10->spacer_end spacer_end->p2_2 NHS-ester reaction

Caption: Diagram of a long-chain aliphatic spacer linking two lysine residues.

Comparison of Homobifunctional Aliphatic Crosslinkers

The following table summarizes key properties of several common homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers with varying aliphatic spacer lengths. It is important to note that the data presented is compiled from various sources and not from a single head-to-head comparative study. The efficiency and number of identified crosslinks are highly dependent on the specific protein system and experimental conditions.

CrosslinkerSpacer Arm StructureSpacer Arm Length (Å)Key Characteristics & Considerations
Disuccinimidyl Glutarate (DSG) -(CH₂)₃-7.7A shorter, relatively rigid spacer providing high-resolution distance constraints. Useful for probing close-proximity interactions.
Disuccinimidyl Suberate (DSS) -(CH₂)₆-11.4One of the most widely used crosslinkers. The 8-carbon chain derivative provides a good balance between reach and precision.[3]
Disuccinimidyl Sebacate (DSSeb) -(CH₂)₈-13.5A longer aliphatic spacer, allowing for the capture of more distant interactions compared to DSS.
Hypothetical Undecane-based Crosslinker -(CH₂)₉-~15.0A long, hydrophobic spacer potentially useful for membrane proteins or complexes with significant flexibility. May result in a higher number of crosslinks but with less precise distance information.

Experimental Protocols

A generalized workflow for a chemical crosslinking mass spectrometry experiment is outlined below. Specific parameters will need to be optimized for the protein system and crosslinker being used.

Experimental Workflow

General XL-MS Experimental Workflow Protein_Sample 1. Protein Sample Preparation Crosslinking 2. Chemical Crosslinking Protein_Sample->Crosslinking Quenching 3. Quenching Reaction Crosslinking->Quenching Digestion 4. Proteolytic Digestion Quenching->Digestion Enrichment 5. Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Without Enrichment Enrichment->LC_MS Data_Analysis 7. Data Analysis LC_MS->Data_Analysis Modeling 8. Structural Modeling Data_Analysis->Modeling

Caption: A typical experimental workflow for crosslinking mass spectrometry.

Detailed Methodologies

1. Protein Crosslinking:

  • Buffer: Use a buffer devoid of primary amines, such as HEPES or phosphate buffer, at a pH suitable for the NHS-ester reaction (typically pH 7.2-8.5).

  • Protein Concentration: The optimal protein concentration should be determined empirically but is typically in the low micromolar range to favor intramolecular and specific intermolecular crosslinks over non-specific aggregation.

  • Crosslinker Preparation: Prepare a fresh stock solution of the crosslinker (e.g., 10-50 mM) in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add the crosslinker to the protein solution at a molar excess (e.g., 25- to 100-fold). The optimal ratio should be determined experimentally. Incubate the reaction for 30-60 minutes at room temperature or on ice.

2. Quenching:

  • Add a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

3. Sample Preparation for Mass Spectrometry:

  • Denaturation and Reduction: Denature the crosslinked protein sample using 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylation: Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and digest the proteins with a protease such as trypsin overnight at 37°C.

4. Enrichment of Crosslinked Peptides (Optional but Recommended):

  • Due to the low stoichiometry of crosslinking reactions, an enrichment step is often necessary. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

  • Use a data-dependent acquisition (DDA) method, often with a charge state selection for precursors of 3+ and higher, as crosslinked peptides are typically more highly charged.

6. Data Analysis:

  • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. These programs can handle the complexity of searching for two peptide sequences connected by a crosslinker of a specific mass.

  • Validate the identified crosslinks based on the software scores and manual inspection of the spectra. The distance between the Cα atoms of the crosslinked residues can then be compared to the theoretical maximum distance allowed by the spacer arm. It is important to account for the length of the amino acid side chains and the flexibility of both the protein and the crosslinker when interpreting these distances.[4]

References

A Comparative Guide to Peptide Crosslinking: Characterization of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinking agent, with other common alternatives used in peptide and protein conjugation. The selection of an appropriate crosslinker is critical for the efficacy, stability, and functionality of the resulting bioconjugate, impacting applications from therapeutic development to diagnostic assays. This document outlines the performance characteristics, experimental protocols, and underlying chemical principles to inform your selection process.

Introduction to "this compound"

"this compound" is a heterobifunctional crosslinker designed for the sequential conjugation of molecules. Its key features include:

  • A Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups, primarily found in cysteine residues of peptides and proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

  • A t-butyl Carbazate Group: This is a protected hydrazide functionality. The t-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a reactive hydrazide. This hydrazide group can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[2] Aldehydes can be introduced into glycoproteins through periodate oxidation of their carbohydrate moieties.[3]

  • A Long Alkyl Spacer: The 11-carbon undecane chain provides a long and flexible spacer arm (approximately 19.0 Å), which can be advantageous in maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[2]

This dual reactivity allows for a controlled, two-step conjugation process, reducing the formation of unwanted homodimers.[2]

Performance Comparison of Peptide Crosslinkers

The choice of a crosslinker significantly influences the characteristics of the final conjugate. Below is a comparison of "11-Maleimidoundecanoic acid hydrazide" (the deprotected form of the title compound) with other widely used crosslinkers.

Quantitative Data Summary
CrosslinkerReactive GroupsSpacer Arm Length (approx.)Optimal pH (Maleimide)Optimal pH (NHS Ester)Resulting BondsKey Features
11-Maleimidoundecanoic acid hydrazide Maleimide, Hydrazide~19.0 Å[2]6.5 - 7.5[2]N/AThioether, HydrazoneLong, flexible spacer; reacts with thiols and carbonyls.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Maleimide, NHS Ester~8.3 Å[4]6.5 - 7.57.2 - 8.5[5]Thioether, AmideRigid cyclohexane spacer enhances maleimide stability; hydrophobic.[4]
Mal-PEGn-NHS Ester (e.g., Mal-PEG36-NHS Ester)Maleimide, NHS EsterVariable (e.g., ~134.8 Å for PEG36)[4]6.5 - 7.57.2 - 8.5Thioether, AmideLong, flexible, hydrophilic PEG spacer improves solubility and reduces aggregation.[4]
Stability of the Resulting Linkage

The stability of the covalent bond formed by the crosslinker is crucial, especially for in vivo applications.

Linkage TypeFormed FromStability Characteristics
Thioether Maleimide + ThiolGenerally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the plasma. This can lead to deconjugation. The succinimide ring can undergo hydrolysis to a more stable ring-opened form.[6][7]
Hydrazone Hydrazide + CarbonylThe stability of the hydrazone bond can be pH-dependent. It is generally stable but can be designed to be acid-labile, which is a feature utilized in some drug delivery systems for release in the acidic environment of endosomes or lysosomes.[8]
Amide NHS Ester + AmineHighly stable and resistant to hydrolysis under physiological conditions.[5]

Experimental Protocols

Detailed methodologies are essential for successful and reproducible crosslinking experiments.

Protocol 1: Two-Step Peptide Conjugation using 11-Maleimidoundecanoic Acid Hydrazide

This protocol first involves the reaction of the maleimide group with a cysteine-containing peptide, followed by the reaction of the hydrazide group with a carbonyl-containing molecule.

Part A: Maleimide-Thiol Conjugation

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.0-7.5).[1] If the peptide may contain disulfide bonds, it is crucial to reduce them first using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not need to be removed before the maleimide reaction.[2]

  • Linker Preparation: Prepare a fresh 10 mM stock solution of 11-Maleimidoundecanoic acid hydrazide in anhydrous DMF or DMSO.[1]

  • Conjugation Reaction: Add the linker stock solution to the peptide solution at a molar ratio of 1:1 to 5:1 (linker:peptide).[2] Incubate the reaction for 1-4 hours at room temperature.[2]

  • Purification: Remove excess, unreacted linker using a desalting column or HPLC. The resulting peptide-linker conjugate can be used immediately or lyophilized for storage.[1]

Part B: Hydrazide-Carbonyl Conjugation

  • Carbonyl-Containing Molecule Preparation: If using a glycoprotein, generate aldehyde groups on the sugar moieties by mild oxidation with sodium periodate (NaIO₄) in an acetate buffer (pH 5.5) for 15-30 minutes at room temperature in the dark.[3]

  • Conjugation Reaction: Add the purified peptide-linker conjugate from Part A to the carbonyl-containing molecule. The reaction is most efficient at a slightly acidic pH (around 4.5-6.0) and can be accelerated by an aniline catalyst.[1]

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted components.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody.

  • Antibody Activation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Prepare a fresh stock solution of SMCC in DMSO or DMF. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution and incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Payload Conjugation: Add the thiol-containing drug to the purified maleimide-activated antibody. Incubate for 1-2 hours at room temperature.

  • Quenching and Purification: Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent like N-acetylcysteine. Purify the final antibody-drug conjugate using a suitable chromatography method.

Visualizing the Chemistry and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the reaction pathways and experimental workflows.

cluster_maleimide Maleimide-Thiol Conjugation Peptide_Cys Peptide with Cysteine (-SH) Thioether_Bond Stable Thioether Bond Peptide_Cys->Thioether_Bond Maleimide_Linker Maleimide-Linker Maleimide_Linker->Thioether_Bond

Caption: Reaction of a maleimide with a thiol to form a stable thioether bond.

cluster_hydrazide Hydrazide-Carbonyl Conjugation Hydrazide_Linker Hydrazide-Linker Hydrazone_Bond Hydrazone Bond Hydrazide_Linker->Hydrazone_Bond Molecule_CHO Molecule with Aldehyde (-CHO) Molecule_CHO->Hydrazone_Bond

Caption: Reaction of a hydrazide with a carbonyl to form a hydrazone bond.

cluster_workflow Two-Step Conjugation Workflow Step1 Step 1: React Cysteine-Peptide with Maleimide-Linker Purify1 Purify Peptide-Linker Conjugate Step1->Purify1 Step2 Step 2: React Peptide-Linker with Carbonyl-Molecule Purify1->Step2 Purify2 Purify Final Conjugate Step2->Purify2

Caption: Experimental workflow for a two-step peptide conjugation.

Conclusion

The selection of a crosslinker is a critical decision in the design of peptide and protein conjugates. "this compound," through its deprotected hydrazide form, offers a long, flexible spacer and the ability to conjugate to both thiols and carbonyls, providing a high degree of control over the conjugation process. In comparison, conventional crosslinkers like SMCC offer a more rigid and hydrophobic linkage, while PEGylated crosslinkers provide enhanced solubility and reduced aggregation. The optimal choice will depend on the specific requirements of the application, including the desired stability, solubility, and the nature of the molecules to be conjugated. Careful consideration of the experimental parameters outlined in this guide will facilitate the successful synthesis of well-defined and functional bioconjugates.

References

literature review of heterobifunctional crosslinker applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heterobifunctional Crosslinker Applications in Drug Development

Heterobifunctional crosslinkers are indispensable tools in modern drug development, enabling the precise linkage of distinct biomolecules to create sophisticated therapeutic agents.[1][2] Their unique architecture, featuring two different reactive groups, facilitates controlled, sequential conjugation, which is crucial for minimizing the formation of undesirable byproducts and ensuring the homogeneity of the final conjugate.[2][3] This guide provides a comparative analysis of heterobifunctional crosslinkers in two key applications: Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

Principles of Heterobifunctional Crosslinking

The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[1] This involves reacting one end of the crosslinker with the first molecule, followed by a purification step to remove any excess, and then reacting the second, different reactive group with the second molecule.[4] This controlled methodology is fundamental to creating well-defined bioconjugates like PROTACs and ADCs.[1][4] The choice of crosslinker significantly influences the stability, efficacy, and pharmacokinetic properties of the resulting therapeutic.[5][6]

Application 1: PROTACs - Targeted Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6] The length, composition, and attachment points of the linker can significantly impact the potency and selectivity of the PROTAC.[5][8]

Comparative Performance of Linkers in PROTACs

The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes a comparative analysis of different linker types in VH032-based PROTACs, demonstrating how linker length and composition affect degradation performance.

Linker TypeLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG12BRD4HeLa50>90[5]
PEG16ERαMCF725>95[8]
Alkyl10BRD422Rv1100~85[6]
Alkyl-Aromatic14BRD4HeLa30>90[5]

Note: Data is compiled from various studies and represents typical values. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for PROTAC Evaluation

A systematic workflow is necessary to characterize the efficacy of a novel PROTAC.[9] This typically involves primary assays to assess protein degradation and cell viability, followed by secondary assays to confirm the mechanism of action.[9]

This is the most common method to directly measure the reduction in target protein levels.[9]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer.[9] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]

  • Western Blot: Normalize the protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[9]

Materials:

  • Cells treated with PROTAC as in Protocol 1

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • After the desired PROTAC incubation period, allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.[9]

  • Incubate as required to stabilize the signal.

  • Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against PROTAC concentration to determine the IC50 value.

Visualizing the PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Degrades Recycling->PROTAC Recycled

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.[4]

Application 2: Antibody-Drug Conjugates (ADCs) - Targeted Chemotherapy

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, linked by a heterobifunctional crosslinker.[4][10] The linker is a critical component that influences the ADC's stability in circulation, the efficiency of drug release at the target site, and the overall therapeutic index.[10][11]

Comparative Performance of Linkers in ADCs

The performance of an ADC is often evaluated by its Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity (IC50). The following table summarizes the properties of common heterobifunctional crosslinkers used in ADCs.

CrosslinkerReactive GroupsCleavable?Typical DARPlasma StabilityReference
SMCCNHS-ester, MaleimideNo2-4High[1][11]
Sulfo-SMCCSulfo-NHS-ester, MaleimideNo2-4High[1][12]
Val-Cit-PABCMaleimide, PABCYes (Cathepsin B)2-4Moderate[11]
HydrazoneNHS-ester, HydrazideYes (Acid-labile)3-4Low to Moderate[11]

Note: DAR and stability can be influenced by the conjugation strategy and the specific antibody and payload.

Experimental Protocols for ADC Characterization

A multi-faceted analytical approach is required to characterize the complex structure of ADCs.[13][14]

HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species.[13][15]

Materials:

  • ADC sample (e.g., 1 mg/mL in formulation buffer)

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Data acquisition and analysis software

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[13]

  • Sample Injection: Inject the ADC sample onto the equilibrated column.[13]

  • Chromatographic Separation: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[13]

  • Detection: Monitor the elution profile at 280 nm.[13]

  • Data Analysis: Integrate the peak areas for each drug-loaded species. The average DAR is calculated as the weighted average of the different species.

This assay measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line

  • ADC and unconjugated antibody (as a control)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to attach overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and the unconjugated antibody control for a specified period (e.g., 72-96 hours).

  • Cell Viability Measurement: Perform a cell viability assay as described in Protocol 2.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Visualizing the ADC Workflow

The following diagram illustrates the general workflow for ADC characterization.

ADC_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Characterization Workflow cluster_2 Characterization Methods cluster_3 Functional Assays Conjugation Bioconjugation (Antibody + Linker + Drug) Purification Purification Conjugation->Purification Characterization Physicochemical Characterization Purification->Characterization Functional_Assay In Vitro Functional Assays Characterization->Functional_Assay HIC HIC (DAR) MS Mass Spectrometry (DAR, Conjugation Sites) SEC SEC (Aggregation) Cytotoxicity Cytotoxicity Assay (IC50) Binding Binding Assay (Antigen Binding) Internalization Internalization Assay

Caption: General workflow for the characterization of Antibody-Drug Conjugates (ADCs).

Conclusion

Heterobifunctional crosslinkers are enabling technologies that are central to the advancement of targeted therapies such as PROTACs and ADCs.[4] A thorough understanding of their chemical properties, coupled with optimized and well-characterized experimental protocols, is essential for the successful development of novel bioconjugates.[4][16] This guide provides a foundational resource for researchers to design and execute experiments with these powerful molecular tools, ultimately contributing to the development of more effective and safer therapeutics.[4]

References

Evaluating the Hydrophobicity of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the physicochemical properties of crosslinking agents are of paramount importance. The hydrophobicity of a linker can significantly influence the solubility, stability, aggregation propensity, and pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive evaluation of the hydrophobicity of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker, and compares it with alternative linkers used in drug development.

Executive Summary

"this compound" is a long-chain maleimide linker. The presence of the eleven-carbon undecane chain imparts a significant degree of hydrophobicity to this molecule. This characteristic can be advantageous in specific applications where interaction with hydrophobic domains is desired, but it may also present challenges related to aqueous solubility and potential for aggregation of the final bioconjugate. This guide presents a comparative analysis of its hydrophobicity against shorter-chain analogues and more hydrophilic PEGylated alternatives, providing researchers with the necessary data to make informed decisions for their specific applications.

Performance Comparison of Maleimide Linkers

The hydrophobicity of maleimide linkers is a critical parameter that can be modulated by altering the length of the alkyl chain or by incorporating hydrophilic moieties such as polyethylene glycol (PEG). Below is a comparative summary of "this compound" and its alternatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP*Key Features
This compound Maleimide-(CH₂)₁₁-CONH-NH-BocC₂₀H₃₃N₃O₅395.494.8 ± 0.5Long alkyl chain, highly hydrophobic.
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate)Maleimide-(CH₂)₃-CONH-NH-BocC₁₂H₁₇N₃O₅283.281.5 ± 0.4Shorter alkyl chain, moderately hydrophobic.
Maleimido-PEG4-NHS EsterMaleimide-(PEG)₄-NHSC₁₈H₂₃N₃O₉425.39-0.8 ± 0.7PEGylated, hydrophilic.
Maleimido-PEG8-NHS EsterMaleimide-(PEG)₈-NHSC₂₆H₄₃N₃O₁₃601.63-1.5 ± 0.9Longer PEG chain, highly hydrophilic.

*Calculated logP values are estimates and can vary depending on the algorithm used. These values are provided for comparative purposes.

Experimental Protocols for Hydrophobicity Evaluation

Two primary methods are employed to experimentally assess the hydrophobicity of small molecules like maleimide linkers: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the determination of the partition coefficient (logP), and Hydrophobic Interaction Chromatography (HIC).

Protocol 1: Determination of logP by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase column with its octanol-water partition coefficient.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Test compound and a series of reference compounds with known logP values.

  • Methanol or DMSO for sample dissolution.

2. Procedure:

  • Standard Preparation: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Use a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Data Acquisition: Inject equal volumes of the standard and test compound solutions and record their retention times.

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

    • Plot a calibration curve of log(k') versus the known logP values of the reference compounds.

    • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare Reference Standards hplc_system HPLC System (C18 Column) prep_standards->hplc_system prep_sample Prepare Test Compound prep_sample->hplc_system gradient Gradient Elution (Water/Acetonitrile) hplc_system->gradient detection UV Detection gradient->detection get_rt Record Retention Times (tR) detection->get_rt calc_k Calculate Capacity Factor (k') get_rt->calc_k plot_curve Plot log(k') vs. Known logP calc_k->plot_curve det_logp Determine logP of Test Compound plot_curve->det_logp

Fig. 1: Workflow for logP Determination by RP-HPLC.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. A longer retention time in HIC indicates greater hydrophobicity.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR or Phenyl-5PW).

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Test compounds.

2. Procedure:

  • Sample Preparation: Dissolve the test compounds in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound compounds using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).

    • Set the flow rate to 0.5-1.0 mL/min.

    • Monitor the elution at 280 nm (for proteins) or a suitable wavelength for the small molecule.

  • Data Analysis: The retention time of each compound is directly proportional to its hydrophobicity. Compounds with longer retention times are more hydrophobic.

G cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_analysis Data Interpretation dissolve Dissolve Sample in High Salt Buffer (A) inject Inject Sample dissolve->inject hic_system HIC System equilibrate Equilibrate Column with Buffer A hic_system->equilibrate equilibrate->inject gradient Decreasing Salt Gradient (A to B) inject->gradient detection UV Detection gradient->detection record_rt Record Retention Time detection->record_rt compare Compare Retention Times (Longer RT = More Hydrophobic) record_rt->compare

Fig. 2: Workflow for Hydrophobicity Analysis by HIC.

Conclusion

The selection of a crosslinker is a critical decision in the design of bioconjugates. "this compound" offers a long, hydrophobic spacer arm that may be beneficial for applications requiring specific spatial separation or interaction with hydrophobic environments. However, its inherent hydrophobicity necessitates careful consideration of potential solubility and aggregation issues. For applications where high aqueous solubility and reduced non-specific binding are paramount, PEGylated maleimide linkers present a more suitable alternative. The experimental protocols provided in this guide offer robust methods for researchers to empirically determine and compare the hydrophobicity of different linkers, enabling the selection of the optimal reagent for their drug development pipeline.

Safety Operating Guide

Essential Guide to the Safe Disposal of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Given the reactive nature of the maleimide group, this compound should be treated as hazardous chemical waste. Maleimide compounds can be toxic if ingested, cause severe skin and eye irritation, and may lead to allergic skin reactions.[1] Therefore, all waste containing this compound, including unreacted stock solutions, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][2]

Prior to initiating any disposal procedure, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.

Core Disposal Strategy: Deactivation of the Reactive Maleimide Group

To mitigate the reactivity of the waste, the primary step is to deactivate the maleimide functional group. This is effectively achieved by reacting it with an excess of a thiol-containing compound.[1]

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: A quenching solution of approximately 100 mM of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), should be prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1]

  • Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. It is recommended to use a 10-fold molar excess of the thiol-containing compound to ensure the complete reaction of the maleimide group.[1]

  • Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This incubation period is crucial for ensuring the complete deactivation of the maleimide moiety.[1]

Segregation and Collection of Chemical Waste

Proper segregation of waste is a critical component of safe laboratory practices.

  • Unused Solid Compound: Keep any unused solid this compound in its original, sealed container and label it clearly as "Hazardous Waste: Unused this compound".

  • Deactivated Liquid Waste: The deactivated solution should be collected in a clearly labeled, sealed, and chemically compatible waste container. It should be labeled as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". Under no circumstances should this waste be poured down the drain.[1]

  • Contaminated Solid Waste: All consumables that have come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container and labeled as "Hazardous Waste: this compound contaminated debris".[1]

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container's label should be defaced before disposal in the regular trash.[1]

Storage and Final Disposal

All hazardous waste containers must be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Ensure all necessary hazardous waste disposal forms are completed as required by your institution.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Identify Waste Containing This compound ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste (Unused solution, reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, unused solid) waste_type->solid_waste Solid deactivate Deactivate Maleimide Group (React with excess thiol, e.g., BME/DTT for >2 hrs) liquid_waste->deactivate collect_solid Collect in Labeled, Sealed Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Chemical Waste Container deactivate->collect_liquid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage ehs_pickup Arrange for Pickup by EHS/Licensed Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.